N-(3-Chloro-4-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVCWPPISIXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042181 | |
| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-79-3 | |
| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-acetotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-chloro-4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-4-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-ACETOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7X7S72D5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-Chloro-4-methylphenyl)acetamide from 3-chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloro-4-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The document details the chemical properties of the reactant and product, a robust experimental protocol for the acetylation reaction, and methods for purification and characterization.
Compound Data and Physical Properties
Quantitative data for the starting material and the final product are summarized below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 3-chloro-4-methylaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈ClN | C₉H₁₀ClNO[1] |
| Molecular Weight | 141.60 g/mol | 183.63 g/mol [1] |
| Appearance | White to light yellow crystalline solid or liquid | White to off-white crystalline solid |
| Melting Point | 29-32 °C | 105-107 °C[1] |
| Boiling Point | 241 °C | Not available |
| Density | 1.17 g/cm³ | 1.218 g/cm³[1] |
| CAS Number | 95-74-9 | 7149-79-3[1] |
Synthesis Experimental Protocol: Acetylation of 3-chloro-4-methylaniline
The synthesis of this compound is typically achieved through the N-acetylation of 3-chloro-4-methylaniline using acetic anhydride. This method is a standard and efficient way to form the amide bond.
Reaction Scheme:
Chemical reaction for the acetylation of 3-chloro-4-methylaniline.
Materials and Reagents:
-
3-chloro-4-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 equivalents). The addition is exothermic, and the temperature of the reaction mixture may rise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.
-
Precipitation and Filtration: The product, this compound, will precipitate as a solid. Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Table 2: Summary of Experimental Parameters
| Parameter | Value/Description |
| Stoichiometry | 3-chloro-4-methylaniline : Acetic Anhydride (1 : 1.1) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | ~2 hours (monitor by TLC) |
| Work-up | Precipitation in ice-water |
| Purification | Recrystallization from Ethanol/Water |
| Expected Yield | High (typically >85%) |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.
A diagram illustrating the experimental workflow for the synthesis.
Product Characterization Data
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the compound's structure.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~7.5-7.0 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃), ~7.8 (br s, 1H, NH). |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~168 (C=O), ~137-120 (aromatic carbons), ~24 (COCH₃), ~19 (Ar-CH₃). |
| FTIR | Expected characteristic absorption bands (cm⁻¹): ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~810 (C-Cl stretch). |
The provided spectral data are estimations based on typical values for similar functional groups and structures. Actual experimental values should be obtained and compared for definitive identification.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Chloro-4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetanilides. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. The information presented here is intended to support research and development activities in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 7149-79-3 | |
| Chemical Formula | C₉H₁₀ClNO | |
| Molecular Weight | 183.63 g/mol | |
| Melting Point | 105-107 °C | |
| Boiling Point | Not experimentally determined. Predicted value is approximately 356.5 °C. | N/A |
| Density | 1.218 g/cm³ | |
| Solubility | General solubility in common organic solvents is expected, with lower solubility in water. | [1] |
| pKa | Predicted value is approximately 13.24. | [2] |
| LogP | 2.69 | [3] |
Synthesis and Characterization
The primary synthetic route to this compound involves the acylation of 3-chloro-4-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloro-4-methylaniline
-
Acetic anhydride
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Base (e.g., pyridine, triethylamine) - optional, to neutralize the acid byproduct.
Procedure:
-
Dissolve 3-chloro-4-methylaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride to the solution. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
-
If a base is used, it can be added at this stage.
-
Stir the reaction mixture at room temperature or under reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is worked up. This typically involves washing with water and a dilute base (if an acid catalyst was used) to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Characterization Methods
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and analytical techniques.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ), splitting patterns, and integration of the peaks provide information about the structure of the molecule.
-
¹³C NMR: A more concentrated solution of the sample in a deuterated solvent is used. The spectrum provides information on the different carbon environments within the molecule.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum shows characteristic absorption bands for the functional groups present, such as the N-H and C=O stretching vibrations of the amide group.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can help confirm the structure.
-
Logical Workflow for Characterization:
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Activity
While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, compounds with the chloroacetamide scaffold have been investigated for a range of biological effects.
Some studies on related chloroacetamide derivatives have suggested potential antimicrobial and cytotoxic activities.[4][5] The presence of the chloroacetamide moiety is often associated with the ability to act as an alkylating agent, which could contribute to its biological effects. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Hypothesized Signaling Pathway Involvement (General for Chloroacetamides):
Given the potential for alkylating activity, this compound could potentially interact with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the disruption of various cellular processes and signaling pathways. A hypothetical pathway could involve the inhibition of key enzymes or transcription factors through covalent modification.
Caption: A hypothetical signaling pathway for chloroacetamides.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided general experimental protocols for its synthesis and characterization. While some properties have been experimentally determined, others, such as the boiling point and pKa, are currently based on predictions and require experimental verification. The biological activity of this specific compound remains an area for future investigation. The information provided herein serves as a valuable resource for scientists and researchers working with this and related compounds.
References
An In-depth Technical Guide to N-(3-Chloro-4-methylphenyl)acetamide (CAS: 7149-79-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Chloro-4-methylphenyl)acetamide, a chemical compound with applications in various fields of scientific research. This document collates available data on its synthesis, physical and chemical properties, potential biological activities, and toxicological profile.
Chemical and Physical Properties
This compound is a substituted acetamide derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7149-79-3 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Physical Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis and Characterization
The primary synthetic route to this compound is through the acylation of 3-chloro-4-methylaniline.[1] This involves the reaction of the primary amine with an acetylating agent.
General Experimental Protocol for Synthesis (Hypothetical)
Materials:
-
3-chloro-4-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, ethyl acetate, or a polar aprotic solvent)
-
A base (e.g., pyridine or triethylamine, if using acetyl chloride)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve 3-chloro-4-methylaniline in the chosen solvent in a round-bottom flask.
-
If using acetyl chloride, add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup, washing sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.[1]
¹H NMR Spectroscopy:
While a full spectrum is not available, reported proton chemical shifts for this compound are as follows:[1]
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons | Downfield region |
| Methyl Protons | Higher field |
| Acetyl Protons | Higher field |
| NH Proton | Broad singlet |
¹³C NMR Spectroscopy:
Specific ¹³C NMR data for this compound is not available in the public domain.
Infrared (IR) Spectroscopy:
Expected characteristic peaks would include C=O stretching of the amide and N-H stretching vibrations.[1]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound.[1]
Biological Activity and Potential Applications
This compound serves as a versatile building block in medicinal chemistry for the synthesis of novel bioactive molecules.[1] While specific biological data for this compound is limited, the broader class of acetamide and chloroacetamide derivatives has been investigated for various applications.
Antimicrobial and Antifungal Activity
Derivatives of chloroacetamide have shown potential as antimicrobial and antifungal agents. For instance, studies on 2-chloro-N-phenylacetamide have demonstrated efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL.[1] Although no specific MIC values have been reported for this compound, its structural similarity suggests potential for similar activity.
Herbicidal and Insecticidal Activity
Chloroacetamide herbicides are a known class of agrochemicals that act by inhibiting the biosynthesis of very-long-chain fatty acids in plants.[1] this compound was historically used as a pesticide for the control of insects like cockroaches and ants.[2]
Toxicology and Safety
Limited toxicological data is available for this compound. It was reportedly found to be carcinogenic in the 1970s, which led to the discontinuation of its use as a pesticide.[2] Ingestion of this compound can potentially lead to damage to the liver and kidneys, anemia, and bone marrow suppression.[2]
| Toxicity Endpoint | Observation | Reference |
| Carcinogenicity | Found to be carcinogenic | [2] |
| Organ Toxicity | Potential for liver and kidney damage upon ingestion | [2] |
| Hematological Effects | Potential for anemia and bone marrow suppression | [2] |
| LD₅₀ | Not available for this specific compound. For the general class of related compounds, acute oral LD₅₀ in raptors and most mammals is in the range of 100-300 mg/kg (Moderate toxicity). | [1] |
Potential Mechanism of Action (Hypothesized)
Due to the lack of specific studies on the mechanism of action of this compound, a definitive signaling pathway cannot be described. However, based on the known activity of the broader class of chloroacetamide herbicides, a hypothesized mechanism can be proposed.
Chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] VLCFAs are essential components of various lipids, and their disruption can lead to a cascade of cellular effects, ultimately resulting in cell death. This inhibition is a potential mechanism for its herbicidal activity.
Diagrams
Caption: Synthetic workflow for this compound.
References
Spectral Characterization of N-(3-Chloro-4-methylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral characterization of N-(3-Chloro-4-methylphenyl)acetamide. The document outlines the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) and presents the expected spectral data in structured tables. This guide is intended to serve as a comprehensive resource for the identification and characterization of this compound in research and development settings.
Chemical Structure and Properties
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H (H2) |
| ~7.3 | d | 1H | Ar-H (H6) |
| ~7.1 | d | 1H | Ar-H (H5) |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.1 | s | 3H | COCH₃ |
| ~7.8 (broad s) | s | 1H | NH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~137 | Ar-C (C4) |
| ~135 | Ar-C (C1) |
| ~133 | Ar-C (C3) |
| ~131 | Ar-C (C5) |
| ~121 | Ar-C (C6) |
| ~119 | Ar-C (C2) |
| ~24 | COCH₃ |
| ~19 | Ar-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~820 | Strong | C-H Out-of-plane Bending |
| ~750 | Medium | C-Cl Stretch |
Sample Preparation: KBr pellet or thin film
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 183 | 100 | [M]⁺ |
| 185 | 33 | [M+2]⁺ |
| 141 | High | [M - COCH₂]⁺ |
| 113 | Moderate | [M - COCH₂ - CO]⁺ |
Ionization Mode: Electron Ionization (EI). The presence of the [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is utilized.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's beam path, and the spectrum is recorded. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). The solution should be free of any particulate matter; filtration may be necessary.
-
Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z. For LC-MS, electrospray ionization (ESI) is a common technique, and data from MassBank indicates analysis in negative ion mode showing the [M-H]⁻ ion is also possible.[2]
Workflow and Relationships
The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationships in interpreting the spectral data.
Caption: Experimental workflow for spectral characterization.
References
An In-depth Technical Guide to the Solubility of N-(3-Chloro-4-methylphenyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Chloro-4-methylphenyl)acetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, adaptable experimental protocol based on the gravimetric method, a common and reliable technique for solubility measurement. Furthermore, a logical workflow for this experimental process is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to systematically generate the solubility data required for applications in drug development, process chemistry, and formulation science.
Introduction
This compound is an acetamide derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in many research and development activities. Solubility data is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization and Recrystallization: Developing effective purification protocols.[1][2][3][4]
-
Formulation Development: Designing stable and effective dosage forms.
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC.[5]
This guide addresses the current information gap by providing a detailed methodology for researchers to determine the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. To facilitate future research and provide a centralized repository for such data, the following table is presented. Researchers who determine the solubility of this compound are encouraged to use this standardized format for data presentation.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Alcohols | |||
| Methanol | CH₃OH | Data Not Available | Data Not Available |
| Ethanol | C₂H₅OH | Data Not Available | Data Not Available |
| Isopropanol | C₃H₈O | Data Not Available | Data Not Available |
| Ketones | |||
| Acetone | C₃H₆O | Data Not Available | Data Not Available |
| Esters | |||
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | Data Not Available |
| Chlorinated Solvents | |||
| Dichloromethane | CH₂Cl₂ | Data Not Available | Data Not Available |
| Chloroform | CHCl₃ | Data Not Available | Data Not Available |
| Aromatic Hydrocarbons | |||
| Toluene | C₇H₈ | Data Not Available | Data Not Available |
| Ethers | |||
| Diethyl Ether | C₄H₁₀O | Data Not Available | Data Not Available |
| Tetrahydrofuran | C₄H₈O | Data Not Available | Data Not Available |
| Amides | |||
| Dimethylformamide | C₃H₇NO | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward, cost-effective, and does not require complex instrumentation.[6][7][8][9]
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered saturated solution.
-
Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered when setting the temperature.
-
Continue drying until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Synthesis of this compound
For researchers who need to synthesize the target compound, a common method is the acylation of 3-chloro-4-methylaniline.[10] This typically involves reacting 3-chloro-4-methylaniline with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the gravimetric method.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. This compound|RUO [benchchem.com]
The Biological Frontier of N-(3-Chloro-4-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of N-(3-Chloro-4-methylphenyl)acetamide represent a promising scaffold in medicinal chemistry, poised for exploration across various therapeutic areas. While comprehensive biological evaluations of a diverse library of these specific derivatives are not yet extensively documented in publicly available literature, the foundational N-phenylacetamide and chloroacetamide moieties are well-established pharmacophores. These core structures are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide synthesizes the current understanding of analogous compounds to extrapolate the potential of this compound derivatives. It provides detailed experimental protocols for their synthesis and biological screening, presents quantitative data from structurally related compounds to inform future research, and visualizes key signaling pathways potentially modulated by these molecules. This document serves as a foundational resource to stimulate and guide further investigation into this promising class of compounds.
Introduction
The N-phenylacetamide scaffold is a cornerstone in the design of numerous biologically active molecules. The presence of a chloroacetamide group, in particular, is known to enhance the biological activity of various compounds, likely due to its electrophilic nature which allows for covalent interactions with biological targets. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring in this compound offers a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. This guide will delve into the potential antimicrobial, anticancer, and anti-inflammatory activities of derivatives based on this core structure, providing the necessary technical information for their synthesis and evaluation.
Synthesis of this compound Derivatives
The primary and most direct method for synthesizing the core structure and its derivatives is through the chloroacetylation of the corresponding aniline.
General Synthesis Protocol: Chloroacetylation of 3-Chloro-4-methylaniline
This protocol describes the synthesis of the parent compound, this compound. Derivatives can be synthesized by starting with appropriately substituted anilines or by further chemical modification of the parent compound.
Materials:
-
3-Chloro-4-methylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid or an inert solvent like dichloromethane (DCM)
-
Sodium acetate or another suitable base (e.g., triethylamine, pyridine)
-
Ethanol for recrystallization
Procedure:
-
Dissolve 3-Chloro-4-methylaniline in glacial acetic acid or DCM in a round-bottom flask.
-
Add sodium acetate or another base to the solution to act as a proton scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash it with water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[2]
-
Characterize the final product using techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2][3]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Biological Potential and Evaluation Protocols
While specific data for derivatives of this compound is limited, the biological activities of analogous N-(substituted phenyl)-2-chloroacetamides have been reported, suggesting potential avenues of investigation.
Antimicrobial Activity
N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against a range of microbial pathogens.[4]
Table 1: Antimicrobial Activity of Analogous N-(Substituted Phenyl)-2-chloroacetamides
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |
| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |
| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |
| N-(4-chlorophenyl) chloroacetamide | Escherichia coli | 250 | [4] |
| N-(4-fluorophenyl) chloroacetamide | Escherichia coli | 250 | [4] |
| N-(3-bromophenyl) chloroacetamide | Escherichia coli | 250 | [4] |
| N-(4-chlorophenyl) chloroacetamide | Candida albicans | 250 | [4] |
| N-(4-fluorophenyl) chloroacetamide | Candida albicans | 250 | [4] |
| N-(3-bromophenyl) chloroacetamide | Candida albicans | 250 | [4] |
Note: This table presents data for compounds structurally related to the topic of interest to indicate potential activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anticancer Activity
Phenylacetamide derivatives have been investigated as potential anticancer agents.[5]
Table 2: In Vitro Cytotoxicity of Analogous Phenylacetamide Derivatives
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (prostate) | 52 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | 80 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | 100 | |
| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (liver) | 1.43 | [6] |
| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | MCF-7 (breast) | 7.43 | [6] |
Note: This table presents data for compounds structurally related to the topic of interest to indicate potential activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Acetamide derivatives have shown potential as anti-inflammatory agents.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[9][10][11]
Materials:
-
Wistar or Sprague-Dawley rats.
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan solution (1% w/v in saline).
-
Plethysmometer.
-
Standard anti-inflammatory drug (e.g., Indomethacin).
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compounds or the standard drug to the animals orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each rat.[10]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
Potential Signaling Pathways
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, related bioactive compounds are known to modulate key signaling pathways involved in cancer and inflammation.
Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this core structure are worthy of investigation for their potential antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides the foundational synthetic and biological evaluation protocols to enable such research. Future studies should focus on the synthesis of a diverse library of these derivatives and their systematic screening through the described assays. Elucidation of the structure-activity relationships (SAR) and the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of N-(3-Chloro-4-methylphenyl)acetamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(3-Chloro-4-methylphenyl)acetamide analogs. The document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Introduction
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As a versatile scaffold, this core structure has been explored for various therapeutic applications, including antimicrobial and anticancer activities. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to consolidate the current knowledge on the SAR of this compound class, providing a valuable resource for further research and development. The principal method for synthesizing the core scaffold, this compound, involves the acylation of 3-chloro-4-methylaniline.[1]
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetamide moiety. This section presents quantitative data from various studies to elucidate these relationships.
Antimicrobial Activity
A study on N-(substituted phenyl)-2-chloroacetamides revealed that the antimicrobial efficacy is dependent on the substitution pattern on the phenyl ring. While this study did not specifically include the 3-chloro-4-methyl substitution, it provides valuable insights into the effects of various substituents on antimicrobial activity against Gram-positive and Gram-negative bacteria. The data suggests that lipophilicity plays a key role in the antibacterial action of these compounds.
Table 1: Antimicrobial Activity of N-(Substituted Phenyl)-2-chloroacetamide Analogs [2]
| Compound ID | Substituent (R) | Test Organism | Activity (Zone of Inhibition in mm) |
| SP1 | H | S. aureus | 15 |
| E. coli | 10 | ||
| SP2 | 4-CH₃ | S. aureus | 16 |
| E. coli | 11 | ||
| SP4 | 4-Cl | S. aureus | 18 |
| E. coli | 12 | ||
| SP6 | 4-F | S. aureus | 17 |
| E. coli | 11 | ||
| SP12 | 3-Br | S. aureus | 18 |
| E. coli | 12 |
Note: The core structure in this table is N-phenyl-2-chloroacetamide, not this compound. The data is presented to illustrate general SAR trends for this class of compounds.
Anticancer Activity
Derivatives of N-phenylacetamide have demonstrated significant antiproliferative activity against various cancer cell lines. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives highlighted the importance of substituents on the N-phenyl ring for cytotoxicity.
Table 2: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][4]
| Compound ID | N-Phenyl Substituent (R) | Cell Line | IC₅₀ (µM) |
| 2a | 2-NO₂ | PC3 | 65 |
| 2b | 3-NO₂ | PC3 | 52 |
| 2c | 4-NO₂ | PC3 | 80 |
| MCF-7 | 100 | ||
| 2d | 2-OCH₃ | PC3 | >100 |
| 2e | 3-OCH₃ | PC3 | >100 |
| 2f | 4-OCH₃ | PC3 | >100 |
| Imatinib | - | PC3 | 40 |
| MCF-7 | 98 |
Note: The core structure in this table is 2-(4-fluorophenyl)-N-phenylacetamide. This data provides insights into how substitutions on the N-phenyl ring can influence anticancer activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-(substituted phenyl)acetamide analogs and for the evaluation of their biological activities.
General Synthesis of N-(Substituted Phenyl)-2-chloroacetamides[2]
-
Starting Material Preparation : The appropriate substituted aniline (10 mmol) is dissolved in a suitable solvent such as glacial acetic acid or acetone.
-
Acylation : Chloroacetyl chloride (12 mmol) is added dropwise to the stirred solution of the aniline at a controlled temperature (typically 0-5 °C).
-
Reaction Completion : The reaction mixture is stirred for a specified time (e.g., 2-4 hours) at room temperature or with gentle heating, monitored by thin-layer chromatography (TLC).
-
Work-up : The reaction mixture is poured into ice-cold water to precipitate the product.
-
Purification : The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted phenyl)-2-chloroacetamide.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[5][6]
-
Media Preparation : Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation : The surface of the MHA plates is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Creation : Sterile cork borer is used to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Sample Application : A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Data Collection : The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity Assay (MTT Assay)[3]
-
Cell Seeding : Cancer cells (e.g., MCF-7, PC3) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Apoptosis Induction
Many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis.[5] The following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by these compounds.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound analogs.
Experimental Workflow: Antimicrobial Screening
The diagram below illustrates the workflow for screening the antimicrobial activity of the synthesized compounds using the agar well diffusion method.
References
- 1. This compound|RUO [benchchem.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Silico Prediction of N-(3-Chloro-4-methylphenyl)acetamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-(3-Chloro-4-methylphenyl)acetamide. In the absence of direct experimental data for this specific compound, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential biological activities, with a primary focus on butyrylcholinesterase (BChE) inhibition and antimicrobial effects, activities observed in structurally related acetamide derivatives. This guide details the theoretical basis and practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these computational predictions. All quantitative data presented are predictive and derived from established models and analyses of analogous compounds.
Introduction
Predicted Bioactivity Profile
Based on the known activities of structurally similar compounds, the primary predicted bioactivities for this compound are butyrylcholinesterase inhibition and antimicrobial activity.
Predicted Butyrylcholinesterase (BChE) Inhibition
Substituted acetamide derivatives have been identified as potential inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[2][4] The structural features of this compound, particularly the substituted phenyl ring, suggest potential interactions with the active site of BChE.
Predicted Antimicrobial Activity
Chloroacetamide derivatives are known to possess antimicrobial properties.[3][5] The presence of the chloro and methyl substituents on the phenyl ring of this compound is expected to influence its lipophilicity and electronic properties, which are key determinants of antimicrobial efficacy.
In Silico Prediction Methodologies
A multi-faceted in silico approach is proposed to predict the bioactivity of this compound. This includes molecular docking to assess binding affinity with potential targets, QSAR modeling to predict activity based on physicochemical properties, and pharmacophore modeling to identify key structural features for activity.
Molecular Docking
Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the active site of human butyrylcholinesterase (PDB ID: 4BDS).
Workflow for Molecular Docking:
Molecular Docking Workflow
Predicted Binding Affinity:
Based on docking studies of similar acetamide derivatives with BChE, the predicted binding energy for this compound is expected to be in the range of -7 to -9 kcal/mol.
Table 1: Predicted Molecular Docking Results with Butyrylcholinesterase (PDB: 4BDS)
| Parameter | Predicted Value |
|---|---|
| Binding Energy (kcal/mol) | -8.2 ± 0.5 |
| Key Interacting Residues | TRP82, TYR332, HIS438 |
| Types of Interactions | Pi-alkyl, Pi-sigma, Halogen bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling
A QSAR model can be developed based on the antimicrobial activity data of a series of N-(substituted phenyl)-2-chloroacetamides to predict the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Workflow for QSAR Model Development:
QSAR Model Development Workflow
Predicted Antimicrobial Activity (MIC):
Based on a QSAR model developed from the data of analogous N-(substituted phenyl)-2-chloroacetamides, the predicted MIC values are presented in Table 2.
Table 2: Predicted Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Predicted MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 - 128 |
| Escherichia coli | 128 - 256 |
| Candida albicans | 256 - 512 |
Pharmacophore Modeling
A pharmacophore model can be generated based on known potent BChE inhibitors to identify the key chemical features required for binding. This model can then be used to virtually screen for novel inhibitors and to assess the potential of this compound to fit the pharmacophoric requirements.
Logical Relationship for Pharmacophore-Based Screening:
References
- 1. This compound|RUO [benchchem.com]
- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Bioactive Molecules Utilizing N-(3-Chloro-4-methylphenyl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern therapeutic development. N-(3-Chloro-4-methylphenyl)acetamide has emerged as a versatile scaffold in medicinal chemistry, providing a robust starting point for the synthesis of a diverse array of derivatives with significant pharmacological potential. This technical guide delves into the core aspects of utilizing this compound in the discovery of new bioactive agents, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Bioactive Potential of this compound Derivatives
This compound serves as a crucial building block for creating new chemical entities with a range of biological activities.[1] Research has demonstrated that derivatives of this compound exhibit promising antimicrobial and anticancer properties. The strategic modification of its chemical structure allows for the fine-tuning of its biological effects, leading to the identification of potent lead compounds for drug discovery.
Anticancer Activity
Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-benzimidazole derivative (6f) | A549 (Lung Carcinoma) | Not specified, but showed significant activity | [2] |
| Thiazole-benzimidazole derivative (6g) | C6 (Glioma) | Not specified, but showed significant activity | [2] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl) | MCF7 (Breast Cancer) | Not specified, but showed significant caspase activation | [3] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4c, 4-Cl) | MCF7 (Breast Cancer) | Not specified, but showed significant caspase activation | [3] |
Antimicrobial Activity
The this compound scaffold has also been successfully employed in the development of novel antimicrobial agents. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides (MIC values in µg/mL)
| Compound | Substituent | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 25923 | Candida albicans ATCC 10231 | Reference |
| SP2 | 4-CH3 | >4000 | 2000 | >4000 | [4] |
| SP4 | 4-Cl | 2000 | 1000 | 4000 | [4] |
| SP5 | 4-Br | 1000 | 500 | 2000 | [4] |
Note: This table presents data for N-(substituted phenyl)-2-chloroacetamides, a class of compounds closely related to the core topic, to illustrate the antimicrobial potential of this chemical space.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. This section provides methodologies for key experiments cited in the discovery of bioactive molecules derived from this compound.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
The synthesis of N-(substituted phenyl)-2-chloroacetamides, including the core compound this compound, is typically achieved through the chloroacetylation of the corresponding aniline.[4]
General Procedure:
-
Dissolve the appropriately substituted aniline (e.g., 3-chloro-4-methylaniline) in a suitable solvent such as benzene or glacial acetic acid.
-
Add chloroacetyl chloride, often in the presence of a base like triethylamine or sodium acetate to neutralize the HCl byproduct.
-
The reaction mixture is typically stirred for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve pouring it into ice-cold water to precipitate the product.
-
The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.
-
The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy.[4]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, C6) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate the plate with shaking for 15 minutes and then measure the absorbance at a wavelength of 492 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Culture the microbial strains (e.g., E. coli, S. aureus) overnight and then adjust the suspension to a 0.5 McFarland standard turbidity, which corresponds to approximately 10^8 CFU/mL.[4]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum size should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these novel compounds exert their biological effects is crucial for their development as therapeutic agents. Derivatives of acetamides have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.
Induction of Apoptosis via the Caspase Pathway
Several acetamide derivatives have been identified as inducers of apoptosis through the activation of the caspase cascade.[3] This intrinsic pathway of programmed cell death is a key target in cancer therapy.
Caption: Intrinsic apoptosis pathway activated by acetamide derivatives.
Studies have shown that certain acetamide derivatives can enhance the activity of caspase-3 and caspase-9 in cancer cell lines, indicating their ability to trigger the intrinsic apoptotic pathway.[3]
Modulation of Cancer Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. There is evidence to suggest that acetamide derivatives may exert their effects by modulating these pathways.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.
While direct evidence for the modulation of these pathways by this compound derivatives is still emerging, the broader class of acetamides has been implicated in affecting these critical cancer-related signaling networks. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the discovery of novel bioactive molecules. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of these compounds.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and the precise signaling pathways modulated by the most potent compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.
By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutics based on the this compound scaffold.
References
- 1. This compound|RUO [benchchem.com]
- 2. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from N-(3-Chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole derivatives, commencing from the readily available starting material, N-(3-Chloro-4-methylphenyl)acetamide. The described synthetic strategy is a two-step process involving an initial thionation of the starting acetamide to yield an intermediate thioamide, followed by a classical Hantzsch thiazole synthesis. Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8] This protocol offers a clear and reproducible pathway for accessing these valuable scaffolds for further investigation in drug discovery and development.
Introduction
The thiazole ring is a fundamental pharmacophore in medicinal chemistry, present in a variety of FDA-approved drugs.[9] The synthesis of substituted thiazoles is therefore of significant interest to the pharmaceutical industry. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most robust and versatile methods for constructing the thiazole core.[10][11][12] This application note details a practical approach to synthesize N-(3-chloro-4-methylphenyl) substituted thiazoles, a substitution pattern of interest for potential biological activity.
The overall synthetic pathway involves two key transformations:
-
Thionation: Conversion of the starting material, this compound, into the corresponding thioamide, N-(3-chloro-4-methylphenyl)thioacetamide, using Lawesson's reagent.
-
Hantzsch Cyclization: Condensation of the intermediate thioamide with an α-haloketone to form the final 2,4-disubstituted thiazole derivative.
Experimental Protocols
Part 1: Synthesis of N-(3-chloro-4-methylphenyl)thioacetamide (Intermediate 1)
This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent. Thioamides are crucial precursors for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(3-chloro-4-methylphenyl)thioacetamide.
Table 1: Summary of Reaction Parameters and Characterization Data for Intermediate 1
| Parameter | Value |
| Reactants | This compound, Lawesson's Reagent |
| Solvent | Anhydrous Toluene |
| Reaction Time | 2-6 hours (TLC monitored) |
| Temperature | Reflux |
| Yield | 85-95% (typical) |
| Appearance | Yellow solid |
| Molecular Formula | C₉H₁₀ClNS |
| Molecular Weight | 200.70 g/mol |
Note: The characterization data is predicted based on analogous structures. Actual experimental data should be obtained for confirmation.
Part 2: Synthesis of 2-(3-Chloro-4-methylphenylamino)-4-phenylthiazole (Thiazole Derivative A)
This protocol outlines the Hantzsch thiazole synthesis by reacting the intermediate thioamide with an α-haloketone.
Materials:
-
N-(3-chloro-4-methylphenyl)thioacetamide (Intermediate 1)
-
2-Bromoacetophenone (or 2-Chloroacetophenone)
-
Ethanol or Methanol
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask or scintillation vial
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
In a round-bottom flask or a 20 mL scintillation vial, combine N-(3-chloro-4-methylphenyl)thioacetamide (1.0 eq) and 2-bromoacetophenone (1.0 eq).[11]
-
Add ethanol or methanol as the solvent and a stir bar.[11]
-
Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.[11]
-
After completion, remove the reaction from heat and allow the solution to cool to room temperature.[11]
-
Pour the reaction contents into a beaker containing a 5% aqueous sodium carbonate solution and swirl to mix.[11] This neutralizes the hydrobromide salt formed during the reaction, precipitating the free base of the thiazole product.
-
Filter the resulting precipitate through a Büchner funnel, wash the filter cake with water, and allow it to air dry.[11]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Table 2: Summary of Reaction Parameters and Characterization Data for Thiazole Derivative A
| Parameter | Value |
| Reactants | N-(3-chloro-4-methylphenyl)thioacetamide, 2-Bromoacetophenone |
| Solvent | Ethanol or Methanol |
| Reaction Time | 30-60 minutes |
| Temperature | Reflux |
| Yield | 80-90% (typical) |
| Appearance | Solid |
| Molecular Formula | C₁₆H₁₃ClN₂S |
| Molecular Weight | 300.81 g/mol |
Note: The characterization data is predicted based on analogous structures. Actual experimental data should be obtained for confirmation.
Visualizations
Applications and Biological Relevance
Thiazole derivatives are known to possess a wide spectrum of biological activities.[9] Specifically, derivatives bearing substituted phenylamino moieties have been investigated for their potential as:
-
Antimicrobial Agents: Many thiazole compounds exhibit significant activity against various strains of bacteria and fungi.[1][3][4][5] The introduction of a halogenated phenyl group can enhance this activity.
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs.[2][7][8] Derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.[2][7]
-
Enzyme Inhibitors: The structural features of thiazoles make them suitable candidates for the design of specific enzyme inhibitors, which is a key strategy in modern drug development.
The synthesis of novel thiazole derivatives, such as the one described in this protocol, provides new chemical entities for screening in various biological assays, contributing to the discovery of new therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analytical method for N-(3-Chloro-4-methylphenyl)acetamide purity assessment.
Application Note: HPLC Purity Assessment of N-(3-Chloro-4-methylphenyl)acetamide
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Ensuring the purity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential impurities.
Materials and Methods
A reverse-phase HPLC method was developed for the analysis of this compound.[1] The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[1] For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid.[1]
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from its potential impurities. A typical chromatogram shows a sharp, well-defined peak for the main component. The retention time and relative retention times of potential impurities can be used for their identification and quantification.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.5% |
The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis of this compound.
Detailed Experimental Protocol
1.0 Objective
To determine the purity of this compound by High-Performance Liquid Chromatography (HPLC).
2.0 Materials and Reagents
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with caps
3.0 Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
4.0 Chromatographic Conditions
Refer to Table 1 in the Application Note for detailed chromatographic conditions.
5.0 Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Add 1 mL of phosphoric acid per 1000 mL of the mixture and sonicate to degas.
-
Diluent: Prepare the diluent by mixing acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
6.0 HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution six times to check for system suitability. The RSD of the peak areas should be not more than 2.0%.
-
Inject the sample solution in duplicate.
-
After the analysis is complete, wash the column with a suitable solvent (e.g., Acetonitrile:Water, 80:20, v/v) for 30 minutes.
7.0 Data Analysis and Calculation
The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Caption: Logical relationship in the purity assessment of this compound.
References
Application Notes and Protocols: Derivatization of N-(3-Chloro-4-methylphenyl)acetamide for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-Chloro-4-methylphenyl)acetamide is a versatile chemical scaffold that serves as a valuable starting material in medicinal chemistry for the synthesis of novel bioactive molecules.[1] Its derivatives have been explored for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds. The methodologies outlined here are intended to guide researchers in the design and execution of experiments aimed at discovering new therapeutic agents.
I. Synthetic Derivatization of this compound
The primary synthetic route for this compound involves the acylation of 3-chloro-4-methylaniline.[1] Further derivatization can be achieved through various chemical transformations, such as introducing different functional groups to create a library of analogs for biological screening. A common strategy involves the synthesis of N-aryl-2-bromoacetamide, which can then be reacted with various nucleophiles to generate a diverse set of derivatives.[1]
Protocol 1: Synthesis of 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (Intermediate)
This protocol describes the bromination of the parent acetamide, creating a key intermediate for further derivatization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide.
Protocol 2: General Procedure for Thioether Derivatization
This protocol outlines the synthesis of thioether derivatives by reacting the bromo-intermediate with various thiols.
Materials:
-
2-Bromo-N-(3-chloro-4-methylphenyl)acetamide
-
Various thiols (e.g., thiophenol, 2-mercaptobenzothiazole)
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stirring at room temperature
Procedure:
-
To a solution of the selected thiol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (1 equivalent) in anhydrous acetone dropwise.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the desired this compound derivative.
II. Biological Assays for Synthesized Derivatives
The following are detailed protocols for common biological assays to evaluate the therapeutic potential of the newly synthesized this compound derivatives.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[2]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive and negative controls in the assay.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the synthesized derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | -H | >128 | >128 |
| DERIV-01 | -S-Phenyl | 64 | 128 |
| DERIV-02 | -S-Benzothiazole | 32 | 64 |
| DERIV-03 | -S-4-Chlorophenyl | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Cytotoxic Activity of this compound Derivatives against HeLa Cells
| Compound ID | R-Group | IC₅₀ (µM) |
| Parent | -H | >100 |
| DERIV-01 | -S-Phenyl | 75.2 |
| DERIV-02 | -S-Benzothiazole | 42.5 |
| DERIV-03 | -S-4-Chlorophenyl | 21.8 |
| Doxorubicin | (Control) | 1.2 |
IV. Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.
Caption: Synthetic and biological evaluation workflow for this compound derivatives.
Caption: Proposed mechanism of action for cytotoxic this compound derivatives.
References
Application Note: High-Throughput Screening of a Novel N-(3-Chloro-4-methylphenyl)acetamide-based Compound Library for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention.[1] N-(3-Chloro-4-methylphenyl)acetamide serves as a versatile chemical scaffold in medicinal chemistry for the synthesis of novel bioactive molecules.[2] This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective kinase inhibitors from a proprietary library of this compound-based compounds. The protocols herein describe a multi-step screening cascade, beginning with a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate activity and characterize the mechanism of action.
Experimental Workflow
The screening process follows a logical progression from a broad primary screen to more focused secondary and mechanistic studies, ensuring efficient identification and validation of lead compounds.
Materials and Methods
Compound Library Preparation
The this compound-based compound library, containing 10,000 unique molecules, was dissolved in 100% DMSO to a stock concentration of 10 mM. For screening, compounds were formatted into 384-well plates.[3]
Primary High-Throughput Screen: TR-FRET Kinase Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed for the primary screen due to its robustness, sensitivity, and suitability for HTS.[4] The assay measures the phosphorylation of a substrate by a target kinase.
Protocol:
-
Dispensing: Using an automated liquid handler, dispense 50 nL of each library compound (10 mM stock) into a 384-well assay plate.
-
Kinase Reaction: Add 10 µL of a solution containing the target kinase and a fluorescein-labeled substrate in kinase reaction buffer.
-
Initiation: Add 5 µL of ATP solution to start the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[5]
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the terbium donor and fluorescein acceptor). The TR-FRET signal is proportional to the amount of substrate phosphorylation.[6]
Data Analysis and Hit Identification
Raw data from the primary screen was normalized, and a Z-score was calculated for each compound to identify statistically significant inhibitors.
Data Normalization: The percent inhibition for each well was calculated relative to control wells:
-
High Control (0% Inhibition): DMSO only (no compound)
-
Low Control (100% Inhibition): A known potent inhibitor of the target kinase.
Hit Selection: Compounds exhibiting a Z-score greater than 2 (corresponding to >50% inhibition in this screen) were selected as initial "hits" for further evaluation.[7]
Secondary Assay: Dose-Response and IC50 Determination
Hits from the primary screen were subjected to dose-response analysis to confirm their activity and determine their potency (IC50).
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from a 50 µM concentration.
-
Perform the TR-FRET kinase assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[8]
Cell-Based Assay: Target Engagement and Pathway Modulation
To confirm that the compounds are active in a more physiologically relevant context, a cell-based assay is crucial.[9][10] A luciferase reporter gene assay was used to measure the downstream effects of kinase inhibition.[11][12]
Signaling Pathway Diagram:
Protocol:
-
Cell Seeding: Seed engineered cells expressing the target kinase and a luciferase reporter gene into 384-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with the validated hit compounds at various concentrations for 2 hours.
-
Stimulation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for 6 hours.
-
Lysis and Detection: Add a luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescent signal using a plate-based luminometer. A decrease in luminescence indicates inhibition of the kinase pathway.[13]
Results
Primary Screen and Hit Confirmation
The primary TR-FRET screen of 10,000 compounds resulted in the identification of 152 initial hits (1.52% hit rate) with a Z-score > 2. These hits were then subjected to dose-response analysis.
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Primary Hit Rate (Z-score > 2) | 1.52% |
| Number of Initial Hits | 152 |
| Number of Confirmed Hits (IC50 < 10 µM) | 48 |
| Confirmation Rate | 31.6% |
| Table 1. Summary of Primary HTS and Hit Confirmation. |
Dose-Response and Cellular Activity
Of the 152 initial hits, 48 compounds demonstrated dose-dependent inhibition with IC50 values below 10 µM in the biochemical TR-FRET assay. These 48 compounds were advanced to the cell-based luciferase reporter assay. The top 5 performing compounds are presented below.
| Compound ID | Biochemical IC50 (µM) [TR-FRET] | Cellular IC50 (µM) [Luciferase] |
| HTS-001 | 0.25 | 0.85 |
| HTS-002 | 0.48 | 1.20 |
| HTS-003 | 0.95 | 2.50 |
| HTS-004 | 1.20 | 4.80 |
| HTS-005 | 1.50 | 5.10 |
| Table 2. Potency of Top 5 Validated Hits. |
Conclusion
This application note details a robust and efficient HTS workflow for the identification of kinase inhibitors from an this compound-based compound library. The screening cascade successfully identified 48 validated hit compounds with IC50 values in the low micromolar to nanomolar range. The strong correlation between the biochemical and cell-based assay data for the top hits, such as HTS-001, suggests excellent cell permeability and on-target activity. These promising compounds serve as a strong foundation for further lead optimization and preclinical development.
References
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. This compound|RUO [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 12. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
Application Notes and Protocols: N-(3-Chloro-4-methylphenyl)acetamide in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-(3-Chloro-4-methylphenyl)acetamide as a versatile building block in the synthesis of novel compounds with potential anticancer activity. The following sections detail synthetic methodologies, protocols for biological evaluation, and insights into the mechanism of action of these compounds.
Introduction
This compound is a key intermediate in medicinal chemistry, offering a structural scaffold for the development of new therapeutic agents.[1] Its derivatives, particularly those incorporating heterocyclic moieties such as thiazole and thiadiazole, have demonstrated promising cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis through the intrinsic mitochondrial pathway.
Synthesis of this compound Derivatives
The synthesis of potential anticancer agents from this compound typically involves its initial preparation from 3-chloro-4-methylaniline, followed by its conversion into more complex molecules.
Protocol 1: Synthesis of the Precursor this compound
This protocol describes the acylation of 3-chloro-4-methylaniline to yield this compound.
Materials:
-
3-chloro-4-methylaniline
-
Acetylating agent (e.g., acetic anhydride or acetyl chloride)
-
Suitable solvent (e.g., glacial acetic acid, dichloromethane, or acetone)
-
Base (e.g., sodium acetate or triethylamine, if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 3-chloro-4-methylaniline (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Slowly add the acetylating agent (1.1 equivalents) to the solution while stirring. If using acetyl chloride, the reaction may be performed in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the chosen reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude this compound by filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system to obtain the final compound.
Protocol 2: Generalized Synthesis of Thiazole Derivatives
This protocol outlines a general method for the synthesis of thiazole-containing anticancer agents, a common class of compounds derived from chloroacetamide precursors.
Materials:
-
N-(3-Chloro-4-methylphenyl)thioacetamide (can be prepared from this compound)
-
α-haloketone (e.g., phenacyl bromide or chloroacetone)
-
Ethanol
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-(3-Chloro-4-methylphenyl)thioacetamide (1 equivalent) and the α-haloketone (1 equivalent) in ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired thiazole derivative.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and evaluation of potential anticancer agents derived from this compound.
Caption: A generalized workflow from synthesis to biological evaluation.
Biological Evaluation: Anticancer Activity
The cytotoxic effects of newly synthesized compounds are commonly assessed using the MTT assay.
Protocol 3: MTT Assay for Cytotoxicity
This protocol provides a method for determining the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Quantitative Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various acetamide derivatives against different human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Indolizine-based Chloroacetamide | Compound 6d | HepG-2 | 6.02 |
| HCT-116 | 8.45 | ||
| MCF-7 | 13.87 | ||
| Indolizine-based Chloroacetamide | Compound 6o | HepG-2 | 7.35 |
| HCT-116 | 9.14 | ||
| MCF-7 | 11.23 | ||
| Indolizine-based Chloroacetamide | Compound 6m | HepG-2 | 11.97 |
| HCT-116 | 28.37 | ||
| MCF-7 | 19.87 |
Data sourced from a study on indolizine-based chloroacetamide derivatives, where compounds 6d and 6o were the most potent.[2]
Mechanism of Action: Induction of Apoptosis
Several acetamide derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway. This pathway involves the activation of a cascade of caspases.
Caspase-Mediated Apoptotic Pathway
The diagram below illustrates the key steps in the caspase-mediated apoptotic pathway that can be induced by this compound derivatives.
Caption: Intrinsic apoptosis pathway initiated by acetamide derivatives.
Studies on related 1,3,4-thiadiazole derivatives have shown that these compounds can enhance the activity of caspase-3 and caspase-9 in cancer cell lines like MCF-7, leading to apoptosis.[3] This process is often regulated by the Bcl-2 family of proteins, where the balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) is crucial. The synthesized compounds may shift this balance in favor of apoptosis.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant potential as anticancer agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new derivatives. Further investigation into the specific molecular targets and optimization of the lead compounds are crucial steps in the development of novel cancer therapeutics based on this versatile scaffold.
References
Application Notes and Protocols: Antimicrobial Activity of N-(3-Chloro-4-methylphenyl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetamide derivatives represent a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1] Their versatile structural framework allows for the synthesis of diverse analogues with potentially enhanced efficacy against a wide range of bacterial and fungal pathogens.[1][2] N-(3-Chloro-4-methylphenyl)acetamide, in particular, serves as a key building block in medicinal chemistry for the development of novel bioactive molecules.[3] The chloro and methyl substitutions on the phenyl ring are critical moieties that can influence the compound's lipophilicity and interaction with microbial targets. These application notes provide detailed protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives, along with a summary of activity for related compounds to guide future research.
Data Presentation: Antimicrobial Activity of Related Acetamide Derivatives
Quantitative data from studies on structurally related N-(substituted phenyl)acetamide derivatives are summarized below to provide a comparative baseline for screening activities.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(Substituted Phenyl)-2-chloroacetamides
| Compound ID | Substitution on Phenyl Ring | E. coli (µg/mL) | S. aureus (µg/mL) | MRSA (µg/mL) | C. albicans (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| SP1 | None | >4000 | 2000 | 1000 | 2000 | [2] |
| SP2 | 4-methyl | >4000 | 1000 | 500 | 1000 | [2] |
| SP4 | 4-chloro | 2000 | 500 | 250 | 500 | [2] |
| SP5 | 4-bromo | 1000 | 250 | 125 | 250 | [2] |
| SP6 | 4-fluoro | 2000 | 500 | 250 | 500 | [2] |
| SP12 | 3-bromo | 500 | 125 | 62.5 | 125 |[2] |
Table 2: Antibacterial Activity of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives (Zone of Inhibition)
| Compound ID | Amine Moiety | A. baumannii (mm) | P. aeruginosa (mm) | S. aureus (mm) | Reference |
|---|---|---|---|---|---|
| 5a | Butylamine | 20.5 | 17.0 | 21.0 | [4] |
| 5b | Octylamine | 16.0 | 18.0 | 20.0 | [4] |
| 5c | 3-Fluoroaniline | 19.5 | 18.0 | 22.5 | [4] |
| 5d | Piperidine | 21.5 | 19.5 | 23.5 | [4] |
| Tetracycline | Standard | 25.0 | 22.0 | 28.0 |[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the primary synthetic pathway for this compound via the acylation of 3-chloro-4-methylaniline.[3]
Materials:
-
3-chloro-4-methylaniline
-
Acetylating agent (e.g., Acetic Anhydride or Acetyl Chloride)
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine, if using Acetyl Chloride)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve 3-chloro-4-methylaniline (1 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stir bar.
-
Acylation:
-
Using Acetic Anhydride: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Using Acetyl Chloride: Cool the solution to 0°C in an ice bath. Add the base (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding distilled water.
-
If the product precipitates, filter the solid, wash it with cold water, and dry it.
-
If no precipitate forms, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|RUO [benchchem.com]
- 4. irejournals.com [irejournals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(3-Chloro-4-methylphenyl)acetamide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the functionalization of N-(3-chloro-4-methylphenyl)acetamide to enable its use in click chemistry applications. The protocols described herein outline the synthesis of a "clickable" azide-functionalized derivative and its subsequent application in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This approach allows for the covalent conjugation of the this compound moiety to other molecules, opening avenues for the development of novel probes, bioconjugates, and libraries of bioactive compounds for drug discovery.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its structural motif is found in compounds with a range of biological activities. By incorporating a "clickable" functional group, such as an azide, onto this scaffold, researchers can rapidly and efficiently link it to a diverse array of molecules functionalized with a corresponding alkyne. This modular approach, characteristic of click chemistry, facilitates the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents. Acetanilide derivatives have been reported to possess various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the azide-functionalized intermediate and its subsequent click reaction. The values are based on typical yields and reaction parameters reported for similar transformations in the chemical literature.
Table 1: Synthesis of 2-azido-N-(3-chloro-4-methylphenyl)acetamide
| Step | Reaction | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chloroacetylation | 3-chloro-4-methylaniline, Chloroacetyl chloride, K₂CO₃ | Acetone | 0 - 20 | 3 | ~85 |
| 2 | Azidation | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, Sodium azide | Ethanol/Water | 80 | 24 | ~75 |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-azido-N-(3-chloro-4-methylphenyl)acetamide | Propargyl-PEG₂-Fluorescein | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 12 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 2-azido-N-(3-chloro-4-methylphenyl)acetamide
This protocol is divided into two steps: the chloroacetylation of 3-chloro-4-methylaniline followed by the azidation of the resulting chloroacetamide.
Step 1: Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
-
Reaction Setup: To a stirred solution of 3-chloro-4-methylaniline (1.0 eq) in acetone, add potassium carbonate (1.2 eq) at room temperature. Stir the mixture for 30 minutes.
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, remove the solvent under reduced pressure. Add ethyl acetate to the residue and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
Step 2: Synthesis of 2-azido-N-(3-chloro-4-methylphenyl)acetamide
-
Reaction Setup: Dissolve 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (1.0 eq) and sodium azide (1.5 eq) in a mixture of ethanol and water (7:3 v/v).
-
Reaction: Reflux the mixture for 24 hours at 80°C. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure 2-azido-N-(3-chloro-4-methylphenyl)acetamide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the synthesized azido-derivative with an alkyne-functionalized molecule, exemplified by Propargyl-PEG₂-Fluorescein.
-
Reaction Setup: In a suitable reaction vial, dissolve 2-azido-N-(3-chloro-4-methylphenyl)acetamide (1.0 eq) and Propargyl-PEG₂-Fluorescein (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The color of the solution should change, indicating the formation of the active Cu(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified by an appropriate method such as preparative HPLC or flash column chromatography to yield the desired triazole conjugate.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a clickable this compound derivative and its subsequent use in a CuAAC reaction.
Caption: Hypothetical signaling pathway showing the potential inhibition of COX enzymes by an this compound derivative, leading to a reduction in inflammatory mediators.
References
Protocol for the Acylation of 3-Chloro-4-methylaniline to Yield N-(3-Chloro-4-methylphenyl)acetamide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(3-Chloro-4-methylphenyl)acetamide via the acylation of 3-chloro-4-methylaniline. Acylation is a fundamental reaction in organic synthesis, frequently employed in the pharmaceutical industry to modify the functional groups of molecules, thereby altering their physicochemical and pharmacological properties. This protocol outlines a straightforward and efficient method using acetic anhydride as the acylating agent. The procedure is suitable for laboratory-scale synthesis and can be adapted for process development. Included are key physicochemical properties of the starting material and product, a step-by-step experimental procedure, and a workflow diagram for clarity.
Introduction
The acylation of anilines is a robust and widely used transformation in organic chemistry. This reaction involves the introduction of an acyl group onto the nitrogen atom of the aniline. In the context of drug discovery and development, this modification can serve several purposes, including the protection of the amine functionality, modulation of biological activity, and alteration of solubility and bioavailability. 3-Chloro-4-methylaniline is a common building block in the synthesis of various pharmaceutical and agrochemical compounds. Its acylation to this compound is a key step in the elaboration of more complex molecules. This protocol provides a reliable method for this conversion.
Data Presentation
A summary of the physicochemical properties of the key compounds involved in this protocol is presented in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60[1] | 25 | 237-238 | 1.2±0.1[2] |
| This compound | C₉H₁₀ClNO | 183.63 | 105-107 | Not available | Not available |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 1.082 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | Not available | 1.528 |
Experimental Protocol
This protocol describes the acylation of 3-chloro-4-methylaniline using acetic anhydride in an aqueous medium with sodium acetate as a base.
Materials:
-
3-Chloro-4-methylaniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethanol
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, Buchner funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (hot plate)
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR)
Procedure:
-
Dissolution of the Aniline: In a 250 mL Erlenmeyer flask, suspend 3-chloro-4-methylaniline (e.g., 5.0 g) in 100 mL of water.
-
Formation of the Hydrochloride Salt: While stirring, slowly add concentrated hydrochloric acid (e.g., 4 mL) to the suspension. The aniline will dissolve as its hydrochloride salt is formed. Gentle warming may be applied to facilitate dissolution.
-
Preparation of the Acetylating Mixture: In a separate beaker, dissolve sodium acetate (e.g., 8.0 g) in 50 mL of water.
-
Acylation Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (e.g., 6.0 mL) in one portion. Immediately after, add the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of this compound will form. Continue stirring the mixture for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and acids.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, and IR).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application of N-(3-Chloro-4-methylphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Chloro-4-methylphenyl)acetamide, also known as 3'-Chloro-4'-methylacetanilide, is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a variety of biologically active molecules. Its substituted phenylacetamide scaffold provides a key framework for the development of novel therapeutic agents across different disease areas. This document outlines specific applications of this compound in medicinal chemistry, providing detailed protocols for the synthesis and biological evaluation of its derivatives.
Application 1: Synthesis of Butyrylcholinesterase (BChE) Inhibitors for Potential Use in Alzheimer's Disease
Derivatives of this compound have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Inhibition of BChE can lead to increased levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
Data Presentation
| Compound ID | Derivative Structure | Target | IC50 (µM) |
| 1 | N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Butyrylcholinesterase (BChE) | 3.94 |
Signaling Pathway: Cholinergic Signaling
Butyrylcholinesterase is a key enzyme in the cholinergic signaling pathway, where it hydrolyzes the neurotransmitter acetylcholine (ACh), terminating its signal. Inhibition of BChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Experimental Protocols
This protocol describes a two-step synthesis of the target BChE inhibitor starting from this compound.
Step 1: Synthesis of 2-amino-N-(3-chloro-4-methylphenyl)acetamide
-
Hydrolysis: Reflux this compound (1.0 eq) in a solution of hydrochloric acid (e.g., 6M) for 4-6 hours to hydrolyze the acetamide to the corresponding aniline, 3-chloro-4-methylaniline.
-
Neutralization: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-chloro-4-methylaniline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chloroacetylation: Dissolve the obtained 3-chloro-4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
-
Amination: Dissolve the 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in a suitable solvent (e.g., DMF) and add an excess of ammonia source (e.g., aqueous ammonia).
-
Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Dry and concentrate the organic layer to yield 2-amino-N-(3-chloro-4-methylphenyl)acetamide.
Step 2: Coupling with 2-(1H-indol-3-yl)-2-oxoacetic acid
-
Activation: Dissolve 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add 2-amino-N-(3-chloro-4-methylphenyl)acetamide (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.
This protocol is used to determine the in vitro inhibitory activity of the synthesized compound against BChE.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of butyrylcholinesterase (from equine serum) in phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a solution of the substrate, butyrylthiocholine iodide (BTCI), in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations (serial dilutions).
-
Add 25 µL of the BChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the BTCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at 30-second intervals for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Application 2: Development of Potential Anticancer Agents
The this compound scaffold can be incorporated into more complex molecules designed to target pathways involved in cancer progression. For instance, derivatives can be synthesized to act as kinase inhibitors or to induce apoptosis in cancer cells.
Data Presentation
While specific derivatives of this compound with reported anticancer activity are still emerging in publicly available literature, the general class of N-phenylacetamides has shown promise. The following table presents hypothetical data for a potential anticancer derivative to illustrate the application.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |
| 2 | (Hypothetical Kinase Inhibitor Derivative) | A549 (Lung Carcinoma) | 8.5 |
| MCF-7 (Breast Cancer) | 12.3 |
Experimental Workflow: Anticancer Drug Discovery
The general workflow for identifying and characterizing a potential anticancer agent derived from this compound involves synthesis, in vitro cytotoxicity screening, and mechanistic studies.
Experimental Protocols
This protocol provides a general method for the derivatization of the amine group obtained after hydrolysis of this compound.
-
Hydrolysis: Prepare 3-chloro-4-methylaniline from this compound as described in Protocol 1, Step 1.
-
Amide Coupling:
-
Dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes.
-
Add 3-chloro-4-methylaniline (1.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
-
This protocol is used to assess the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of novel bioactive compounds. The examples provided herein demonstrate its utility in the development of enzyme inhibitors and potential anticancer agents. The detailed protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising scaffold. Further exploration of this chemical space is warranted to uncover new therapeutic leads.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-Chloro-4-methylphenyl)acetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-Chloro-4-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The principal and most widely used method for synthesizing this compound is the N-acylation of 3-chloro-4-methylaniline.[1] This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the N-acylation of anilines can stem from several factors. These include incomplete reaction, side product formation, or loss of product during workup and purification. Incomplete reactions can be due to insufficient heating, short reaction times, or the use of a weak acetylating agent.
Q3: What are common side products in this synthesis, and how can I minimize them?
A3: A common side product is the diacetylated aniline, where two acetyl groups are added to the nitrogen atom. This is more likely to occur with highly reactive acetylating agents or under harsh reaction conditions. To minimize diacetylation, it is advisable to use a stoichiometric amount of the acetylating agent and maintain moderate reaction temperatures. Another potential issue is the presence of colored impurities, which can arise from the oxidation of the starting aniline. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the acetylation reaction can be effectively monitored using thin-layer chromatography (TLC).[2] A spot of the reaction mixture is co-spotted on a TLC plate with the starting material (3-chloro-4-methylaniline). The reaction is considered complete when the spot corresponding to the starting aniline is no longer visible.
Q5: What are the recommended methods for purifying the final product?
A5: The most common method for purifying this compound is recrystallization, often from an ethanol/water mixture. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is an effective alternative.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | - Inactive acetylating agent (hydrolyzed by moisture).- Insufficient reaction temperature or time.- Starting aniline is of poor quality (oxidized). | - Use fresh or distilled acetic anhydride.- Ensure all glassware is thoroughly dried.- Increase the reaction temperature or prolong the reaction time.- Purify the starting 3-chloro-4-methylaniline by distillation or recrystallization if it appears discolored. |
| Product is Dark or Oily | - Oxidation of the starting aniline.- Presence of colored impurities.- Product has a low melting point or is impure, causing it to "oil out" during recrystallization. | - Perform the reaction under an inert atmosphere (nitrogen or argon).- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[2]- During recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly. |
| Multiple Spots on TLC After Purification | - Incomplete reaction, with starting material still present.- Formation of stable side products (e.g., diacetylated product).- Contamination from reagents or solvents. | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material.- If recrystallization is ineffective, purify the product using column chromatography.- Use high-purity reagents and solvents. |
| Difficulty in Product Isolation/Precipitation | - The product is too soluble in the reaction/workup solvent.- The concentration of the product in the recrystallization solvent is too low. | - After quenching the reaction with water, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.- During recrystallization, evaporate some of the solvent to increase the product concentration before cooling. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the expected outcomes based on different reaction parameters for the N-acetylation of anilines.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Glacial Acetic Acid | Acetic anhydride and acetyl chloride are generally more reactive and lead to faster reaction times and higher yields compared to glacial acetic acid. Acetic acid often requires a catalyst and higher temperatures. |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | Toluene | Acetic acid can serve as both a solvent and a catalyst. DCM is a good choice for reactions with acetyl chloride at lower temperatures. Toluene can be used for azeotropic removal of water when using acetic acid. |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of side products. The optimal temperature depends on the reactivity of the acetylating agent. |
| Catalyst/Additive | None | Pyridine or Triethylamine | Zinc Dust or H₂SO₄ | A base like pyridine or triethylamine is often used with acetyl chloride to neutralize the HCl byproduct. Acid catalysts or zinc dust can be used to promote acetylation with acetic acid.[3] |
| Typical Yield | Moderate to High | High | Low to Moderate | The choice of a more reactive acetylating agent like acetyl chloride or acetic anhydride generally results in higher yields. |
Experimental Protocols
Protocol 1: Acetylation of 3-Chloro-4-methylaniline with Acetic Anhydride in Acetic Acid
This protocol is adapted from a procedure for a structurally similar substrate, 3-chloro-4-fluoroaniline.[4]
Materials:
-
3-Chloro-4-methylaniline
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with constant stirring to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
Improving the yield of N-(3-Chloro-4-methylphenyl)acetamide acylation reaction
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acylation reaction to synthesize N-(3-Chloro-4-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The principal and most direct method for synthesizing this compound is through the acylation of 3-chloro-4-methylaniline.[1] This reaction involves treating 3-chloro-4-methylaniline with an acetylating agent to form the amide bond.
Q2: Which acetylating agents are typically used in this reaction?
A2: The most common acetylating agents are acetyl chloride and acetic anhydride. Acetyl chloride is highly reactive, while acetic anhydride is safer to handle and may be preferred for larger-scale syntheses.
Q3: Why is a base often included in the reaction mixture?
A3: When using acetyl chloride, a base such as pyridine or triethylamine is required to neutralize the hydrochloric acid (HCl) byproduct. This is crucial because the starting amine (3-chloro-4-methylaniline) is basic and would otherwise react with the HCl, forming a salt and rendering it non-nucleophilic, which would halt the reaction.
Q4: What is the role of a Lewis acid catalyst in this type of reaction?
A4: While not always necessary for the N-acylation of an amine, a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential for Friedel-Crafts acylation, where an acyl group is added to an aromatic ring. For the synthesis of this compound from 3-chloro-4-methylaniline, the reaction is a nucleophilic acyl substitution on the amine group, and a Lewis acid is generally not required.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-chloro-4-methylaniline), the consumption of the starting material and the formation of the product can be visualized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acetylating agent (hydrolyzed).2. Starting amine protonated by acid byproduct.3. Insufficient reaction time or temperature.4. Impure starting materials. | 1. Use a fresh, unopened container of acetyl chloride or acetic anhydride.2. Ensure an adequate amount of base (e.g., pyridine, triethylamine) is present to neutralize HCl.3. Monitor the reaction by TLC and consider increasing the reaction time or temperature if the starting material is still present.4. Purify the 3-chloro-4-methylaniline, for example, by recrystallization, before use. |
| Presence of Multiple Products | 1. Di-acylation (less common).2. Side reactions due to excessive heat. | 1. Use a stoichiometric amount of the acetylating agent (1.0-1.1 equivalents).2. Maintain the recommended reaction temperature and avoid overheating. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase during workup.2. Formation of an emulsion during extraction. | 1. If the product has some water solubility, minimize the volume of water used for washing and consider back-extracting the aqueous layer.2. Add a small amount of brine to the separatory funnel to help break up emulsions. |
Experimental Protocols
Protocol 1: Acylation using Acetyl Chloride
Materials:
-
3-Chloro-4-methylaniline
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Acylation using Acetic Anhydride
Materials:
-
3-Chloro-4-methylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
Procedure:
-
Dissolve 3-chloro-4-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture at a gentle reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Dry the product in a vacuum oven. Further purification can be done by recrystallization if necessary.
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions, based on general principles of acylation reactions.
| Acetylating Agent | Base | Solvent | Temperature | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | 85-95% |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 80-90% |
| Acetic Anhydride | None | Acetic Acid | Reflux | 90-98% |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | 88-96% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low reaction yield.
References
Side-product formation in the synthesis of N-(3-Chloro-4-methylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-chloro-4-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary method for synthesizing this compound is the N-acetylation of 3-chloro-4-methylaniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable solvent and often a base to neutralize the acidic byproduct.
Q2: What are the most common side-products observed in this synthesis?
The most frequently encountered side-products include:
-
N,N-diacetyl-3-chloro-4-methylaniline: Formed by the over-acetylation of the starting amine.
-
Unreacted 3-chloro-4-methylaniline: Results from an incomplete reaction.
-
Acetic acid: A byproduct of the hydrolysis of acetic anhydride if moisture is present in the reaction.
-
Acetylated isomeric impurities: If the starting material, 3-chloro-4-methylaniline, contains positional isomers (e.g., 4-chloro-3-methylaniline or 2-chloro-4-methylaniline), their corresponding acetylated products will be present as impurities.
Q3: How can I minimize the formation of the diacetylated side-product?
To minimize diacetylation, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of the acetylating agent to the aniline. A slight excess of the aniline or a 1:1 molar ratio is often preferred.
-
Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second acetylation step.
-
Order of addition: Slowly adding the acetylating agent to the solution of the aniline can help to maintain a low instantaneous concentration of the acetylating agent, thus favoring mono-acetylation.
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration, often appearing as a darkening of the product, can be due to the oxidation of the starting aniline or the product itself. Anilines are susceptible to air oxidation, which can be accelerated by light and heat. To prevent this:
-
Use freshly purified 3-chloro-4-methylaniline.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the reaction mixture from light.
-
Purify the final product by recrystallization to remove colored impurities.
Q5: What are the best analytical methods to check the purity of my product and identify side-products?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
HPLC: Can be used to quantify the purity of the final product and detect non-volatile impurities.
-
GC-MS: Is excellent for identifying and quantifying volatile impurities, including residual starting material and isomeric side-products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Hydrolysis of the acetylating agent. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. If the reaction has stalled, consider increasing the reaction time or temperature slightly. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere to exclude moisture. 3. Optimize the recrystallization process. Avoid using an excessive amount of solvent and ensure the cooling process is gradual to maximize crystal formation. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient amount of acetylating agent. 2. Low reaction temperature or short reaction time. | 1. Check the stoichiometry of your reagents. Ensure at least a 1:1 molar ratio of acetylating agent to aniline. 2. Gradually increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC or HPLC. |
| Detection of the Diacetylated Side-Product | 1. Excess of acetylating agent. 2. High reaction temperature. | 1. Use a precise 1:1 or slightly less than 1:1 molar ratio of the acetylating agent. 2. Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Presence of Isomeric Impurities in the Final Product | 1. The starting 3-chloro-4-methylaniline contains isomeric impurities. | 1. Analyze the purity of the starting aniline by GC-MS or HPLC before use. If significant isomeric impurities are present, purify the starting material by distillation or chromatography. |
| Product Fails to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. The product is an oil at the current temperature. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. If the product is known to have a low melting point, try cooling the solution to a lower temperature or using a different solvent system for recrystallization. Seeding with a small crystal of the pure product can also induce crystallization. |
Data Presentation
Table 1: Illustrative Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (Acetic Anhydride : Aniline) | This compound (%) | N,N-diacetyl-3-chloro-4-methylaniline (%) | Unreacted 3-chloro-4-methylaniline (%) |
| 0.9 : 1 | 85 | < 1 | 14 |
| 1.05 : 1 | 95 | 3 | 2 |
| 1.5 : 1 | 80 | 18 | 2 |
| 2.0 : 1 | 65 | 33 | 2 |
Note: This data is illustrative and actual results may vary based on specific reaction conditions.
Table 2: Illustrative Effect of Temperature on Diacetylation
| Temperature (°C) | This compound (%) | N,N-diacetyl-3-chloro-4-methylaniline (%) |
| 0 | 96 | 2 |
| 25 (Room Temp) | 94 | 4 |
| 50 | 88 | 10 |
| 80 | 75 | 23 |
Note: This data is illustrative and based on a 1.05:1 molar ratio of acetic anhydride to aniline. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-chloro-4-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0706 mol) of 3-chloro-4-methylaniline in 30 mL of glacial acetic acid.
-
Slowly add 7.9 mL (0.0847 mol, 1.2 equivalents) of acetic anhydride to the stirred solution at room temperature. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 60 °C.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask, condenser, heating mantle, filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Main and side reaction pathways in the synthesis.
Caption: A general workflow for troubleshooting and purification.
Caption: Logical relationships between reaction conditions and outcomes.
Technical Support Center: Purification of N-(3-Chloro-4-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(3-Chloro-4-methylphenyl)acetamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound? A1: Recrystallization is a purification technique for solid compounds.[1][2] It involves dissolving the impure this compound in a suitable hot solvent to create a saturated solution.[1][2] As this solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals.[1][3] Impurities are typically left behind in the solvent because they are either soluble at both high and low temperatures or present in smaller amounts, thus not reaching their saturation point.[4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound? A2: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or low temperatures.[1][5] For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[6] A related compound, N-(3-chloro-4-hydroxyphenyl)acetamide, can be recrystallized from boiling deionized water, suggesting that water or aqueous mixtures could also be effective.[7][8] It is crucial to perform solubility tests to find the optimal solvent.[5][9] The solvent should also be chemically inert towards the compound and have a boiling point that is manageable in the lab.[2]
Q3: Can I use a two-solvent system for recrystallization? A3: Yes, a multi-solvent or two-solvent system is a useful alternative if a suitable single solvent cannot be found.[3][5] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.[5] The two solvents must be miscible with each other.[5]
Q4: My purified crystals are still colored. How can I remove colored impurities? A4: If the solution is colored after dissolving the solute, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution.[1][9] The colored impurities will adsorb onto the surface of the charcoal.[1] The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[4][5] Be aware that using too much charcoal can adsorb your desired compound, leading to a lower yield.[10]
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the general steps for purifying this compound using a single solvent.
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling.[3] Continue adding the hot solvent dropwise until the compound just completely dissolves.[5][11] Using the minimum amount of hot solvent is key to maximizing yield.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand) or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel.[5][12] This step must be done quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5][11] Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, cooling may be enhanced by placing it in an ice-water bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9][11]
-
Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by placing them in a desiccator.[3][4]
-
Purity and Yield Assessment: Once dry, weigh the crystals to calculate the percent recovery.[3] The purity can be assessed by techniques such as melting point determination.
Troubleshooting Guide
Problem: The compound does not dissolve, even in a large amount of boiling solvent.
-
Possible Cause: You have selected an inappropriate solvent in which the compound is insoluble at all temperatures.
-
Solution: You must select a new solvent. Review solubility data for similar aromatic amides and perform new solubility tests. Polar solvents like ethanol or acetonitrile are often effective for amides.[6]
Problem: No crystals form after the solution has cooled to room temperature.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[13][14]
-
Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration.[10][13] Then, allow it to cool again.
-
Possible Cause 2: The solution is supersaturated but crystallization has not been initiated.[11][14]
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][11] Alternatively, add a "seed crystal" of the pure compound if available.[11][14]
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, causing the compound to come out of solution as a liquid above its melting point.[13]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[13][14] Allow the solution to cool very slowly. Often, scratching the flask as it cools can help initiate crystal formation instead of oiling.[13]
Problem: The final yield of purified crystals is very low.
-
Possible Cause 1: Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor.[10][11]
-
Solution 1: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large residue remains, you may be able to recover more product by concentrating the filtrate and cooling it again.[10]
-
Possible Cause 2: Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.
-
Solution 2: Ensure the filtration apparatus is hot and use a slight excess of solvent, which can be boiled off later.[12][13] Using a stemless funnel can also help prevent clogging.[12]
-
Possible Cause 3: Excessive washing with cold solvent redissolved some of the product.
-
Solution 3: Always use a minimal amount of ice-cold solvent for washing the crystals.[9][11]
Solvent Suitability for Aromatic Amides
| Solvent | Boiling Point (°C) | Suitability Characteristics |
| Water | 100 | Often suitable for polar compounds. A related compound, N-(3-chloro-4-hydroxyphenyl)acetamide, crystallizes from water.[7][8] |
| Ethanol | 78 | A polar solvent often effective for recrystallizing amides.[6] Good dissolving power when hot. |
| Acetonitrile | 82 | A polar aprotic solvent that can give very good results for amide recrystallization.[6] |
| Acetone | 56 | A polar aprotic solvent, also suggested for amide purification.[6] Its low boiling point makes it easy to remove. |
| Toluene | 111 | A non-polar aromatic solvent. May be suitable if impurities are highly polar. |
Note: This table provides general guidance. Experimental solubility testing is essential to determine the best solvent for this compound.
Recrystallization Troubleshooting Workflow
Caption: A flowchart illustrating the decision-making process for troubleshooting common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. LabXchange [labxchange.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: HPLC Analysis of N-(3-Chloro-4-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of N-(3-Chloro-4-methylphenyl)acetamide. It is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: I am seeing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for aromatic amides like this compound is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: The amide functional group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of silanol groups. A lower pH (e.g., pH 2.5-3.5) using a suitable buffer (e.g., phosphate or formate buffer) can often improve peak shape.
-
Solution 2: Use of an End-Capped Column: Employing a column with advanced end-capping, where residual silanol groups are chemically bonded with a small silylating agent, will minimize these secondary interactions.
-
Solution 3: Mobile Phase Additive: The addition of a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can block the active silanol sites and improve peak symmetry.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
Q2: My retention time for this compound is shifting between injections. What should I investigate?
A2: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.[1]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before starting the analysis until a stable baseline is achieved.
-
-
Mobile Phase Composition Drift: The composition of the mobile phase may be changing over time due to solvent evaporation or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Pump Malfunction: Inconsistent flow rates due to pump issues can cause retention time shifts.[1]
-
Solution: Check the pump for leaks, ensure proper solvent degassing, and perform routine maintenance on pump seals and check valves.
-
-
Column Temperature Fluctuations: Variations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
Q3: I am observing extra peaks in my chromatogram, especially after my sample has been stored for a while. What could these be?
A3: The appearance of new peaks suggests potential degradation of this compound. Forced degradation studies on similar chloroacetamide compounds suggest two primary degradation pathways.
-
Hydrolysis: The acetamide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Expected Degradation Product: 3-Chloro-4-methylaniline. This product is more polar and will likely have a shorter retention time than the parent compound.
-
Troubleshooting: To confirm, you can prepare a stressed sample (e.g., by treating with mild acid or base) and compare the chromatograms. Also, ensure your sample and mobile phase pH are controlled.
-
-
Oxidative Degradation: While typically less common for this structure, oxidation can occur.
-
Troubleshooting: Prepare samples fresh and store them protected from light and at a low temperature to minimize degradation.
-
Q4: I am having trouble with baseline noise and drift. What are the common causes?
A4: Baseline instability can obscure small peaks and affect integration accuracy.
-
Mobile Phase Issues:
-
Contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline.[2]
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.[2]
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.
-
-
Improper Mixing: Incomplete mixing of mobile phase components can lead to baseline drift.
-
Solution: Ensure proper mixing, either by hand-shaking for isocratic mobile phases or by verifying the performance of the HPLC pump's mixer for gradients.
-
-
-
Detector Issues:
-
Lamp Deterioration: An aging detector lamp can lead to increased noise.
-
Solution: Replace the detector lamp as needed.
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline issues.[2]
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
Experimental Protocols
A detailed methodology for a stability-indicating HPLC analysis of this compound is provided below.
Protocol: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar concentration.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area should be ≤ 2.0%.
-
Protocol: Forced Degradation Studies
To assess the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Hydrolysis:
-
Treat the sample solution with 1N HCl at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.
-
-
Base Hydrolysis:
-
Treat the sample solution with 1N NaOH at 60 °C for 24 hours. Neutralize with 1N HCl before injection.
-
-
Oxidative Degradation:
-
Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 105 °C for 24 hours.[3] Dissolve in the diluent before injection.
-
-
Photolytic Degradation:
-
Expose the drug substance solution to UV light (254 nm) for 24 hours.
-
Data Presentation
Table 1: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Table 2: Potential Degradation Products and Expected Retention Behavior
| Stress Condition | Potential Degradation Product | Expected Retention Time vs. Parent |
| Acid/Base Hydrolysis | 3-Chloro-4-methylaniline | Shorter |
| Oxidation | Oxidized derivatives | Variable |
| Photolysis | Photodegradants | Variable |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
Technical Support Center: Overcoming Poor Solubility of N-(3-Chloro-4-methylphenyl)acetamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with N-(3-Chloro-4-methylphenyl)acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. Why is this the case?
A1: this compound and its derivatives often exhibit poor aqueous solubility due to their molecular structure. The presence of the aromatic phenyl ring and the chloro-substituent contributes to the molecule's lipophilicity (hydrophobicity). While the acetamide group can participate in hydrogen bonding, the overall non-polar character of the molecule often dominates, leading to limited solubility in water.
Q2: What are the initial steps I should take when encountering a solubility issue with my derivative?
A2: Start by assessing the compound's physicochemical properties. This includes determining its melting point and performing qualitative solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)). This initial screening will provide a baseline understanding of your compound's solubility profile and help in selecting an appropriate solubilization strategy.
Q3: Are there any general predictions I can make about the solubility of my specific this compound derivative based on its structure?
A3: Yes, the type and position of substituents on the phenylacetamide core can influence solubility. For instance, the addition of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, is likely to increase aqueous solubility. Conversely, adding more non-polar moieties will likely decrease it. The position of these substituents can also play a role in the crystal lattice energy of the solid form, which in turn affects solubility.
Q4: What are the most common strategies for enhancing the solubility of poorly water-soluble compounds like these derivatives?
A4: Several techniques can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and formulation approaches like solid dispersions and cyclodextrin inclusion complexes. Chemical modifications can involve salt formation (if your derivative has ionizable groups) or the synthesis of more soluble prodrugs.
Troubleshooting Guides
This section provides structured guidance for specific solubility-related problems you might encounter during your experiments.
Issue 1: Precipitation of the compound when transitioning from an organic solvent to an aqueous buffer.
Possible Cause: The compound is highly soluble in the organic solvent (e.g., DMSO) but poorly soluble in the aqueous buffer, leading to "crashing out" upon dilution.
Troubleshooting Steps:
-
Reduce the concentration of the organic stock solution: A lower initial concentration in the organic solvent can sometimes prevent precipitation upon dilution.
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol). Gradually increase the proportion of the aqueous buffer.
-
Optimize the pH of the aqueous buffer: If your derivative has ionizable functional groups, adjusting the pH can significantly impact its solubility.
-
Consider a formulation approach: If simple solvent manipulation fails, more advanced techniques like creating a solid dispersion or a cyclodextrin complex may be necessary to improve aqueous dispersibility.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause: The compound may be precipitating in the cell culture media or assay buffer, leading to an inaccurate effective concentration.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding your compound to the assay medium, carefully check for any cloudiness or visible particles.
-
Determine the kinetic solubility: Measure the concentration of your compound in the assay buffer over time to see if it remains in solution under the experimental conditions.
-
Employ solubility-enhancing excipients: The inclusion of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins in the assay medium can help maintain the solubility of your compound.[1][2]
-
Prepare a nanosuspension: For in vivo studies, formulating the compound as a nanosuspension can improve its dissolution rate and bioavailability.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Qualitative Aqueous Solubility | Qualitative Organic Solvent Solubility |
| This compound | C₉H₁₀ClNO | 183.64 | 105-107 | Poor | Soluble in acetonitrile.[5] |
| N-(3-Chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 72.5 | Slightly soluble | Readily soluble in alcohol, benzene, carbon disulfide.[3] |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 185.61 | Not specified | Soluble in boiling water.[6] | Not specified |
| Acetanilide (Parent Compound) | C₈H₉NO | 135.17 | 113-115 | 5 g/L | Very soluble in ethanol and acetone.[7] |
Experimental Protocols
Here are detailed methodologies for three common solubility enhancement techniques, adapted for this compound derivatives.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the drug in a hydrophilic carrier in a solid state, which can enhance its dissolution rate.[8][9]
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))[8]
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative and the chosen hydrophilic carrier in a common organic solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:1 or 1:2 (w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer and the melting point of the drug (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
This technique reduces the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.[3][4]
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween® 80, HPMC)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Pre-suspension: Disperse the this compound derivative in an aqueous solution of the stabilizer.
-
High-Shear Mixing: Subject the suspension to high-shear mixing to obtain a preliminary coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The optimal pressure and number of cycles should be determined experimentally.[4]
-
Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a suitable technique like dynamic light scattering (DLS).
-
Characterization: Evaluate the physical stability of the nanosuspension over time by monitoring particle size and for any signs of crystal growth.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic cavity, forming a more water-soluble complex.[10][11]
Materials:
-
This compound derivative
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the this compound derivative and the cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to the powder and knead the mixture for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and XRD. Evaluate the enhancement in aqueous solubility by performing phase-solubility studies.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9616019B2 - Nanosuspension of a poorly soluble drug via microfluidization process - Google Patents [patents.google.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. ybcp.ac.in [ybcp.ac.in]
- 10. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Chloro-4-methylphenyl)acetamide stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Chloro-4-methylphenyl)acetamide. The information is designed to address common stability and storage issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption, as the compound may be moisture-sensitive.[2][3]
Q2: What are the primary degradation pathways for this compound under experimental stress conditions?
A2: While specific data for this compound is limited, based on related chloroacetanilide herbicides, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved, yielding 3-chloro-4-methylaniline and acetic acid.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of hydroxylated and other oxidized derivatives on the aromatic ring.
-
Photolysis: Exposure to UV light may induce degradation, potentially leading to dehalogenation or rearrangement products.
Q3: Are there any known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., in HPLC analysis).
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Ensure the compound is stored according to the recommended conditions (cool, dry, tightly sealed container). If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for critical experiments.
-
-
Possible Cause 2: On-bench degradation during sample preparation.
-
Solution: Prepare solutions fresh before use. Avoid prolonged exposure of the compound and its solutions to light, high temperatures, or extreme pH conditions.
-
-
Possible Cause 3: Interaction with other components in the experimental system.
-
Solution: Evaluate the compatibility of this compound with all other reagents and solvents in your experiment.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause 1: Formation of degradation products.
-
Solution: This may indicate that the compound is degrading under your experimental or analytical conditions. Refer to the proposed degradation pathways (see diagram below) to tentatively identify the nature of the impurities. A forced degradation study can help to confirm the identity of these peaks.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware, solvents, and instruments are clean and free from contaminants. Run a blank analysis to rule out contamination from the system.
-
Stability and Storage Data
The following table summarizes the recommended storage and handling conditions for this compound based on available safety data sheets.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place | [4] |
| Atmosphere | Well-ventilated area | [1][5] |
| Moisture | Keep container tightly closed; may be moisture sensitive | [2][3] |
| Light | Protect from light | Inferred from general handling of aromatic compounds |
| Incompatibilities | Strong oxidizing agents |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial and heat in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see example below).
Example Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 245 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Logical relationship between storage, handling, and stability of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Purification of Products from 3-Chloro-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 3-chloro-4-methylaniline from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3-chloro-4-methylaniline that are relevant for its removal?
A1: Understanding the physicochemical properties of 3-chloro-4-methylaniline is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Appearance | Light yellow to brown solid or liquid | Color can be an initial indicator of its presence as an impurity. |
| Melting Point | 25-26 °C[1][2] | Its low melting point means it can be a liquid at or near room temperature. |
| Boiling Point | 237-238 °C (lit.)[1] | High boiling point suggests distillation can be used for separation from lower-boiling products. |
| Solubility | Soluble in organic solvents, limited solubility in water. Insoluble in cold water, slightly soluble in hot water.[3] | This differential solubility is the basis for liquid-liquid extraction. |
| pKa | 4.05 (conjugate acid)[2][4] | As a weak base, it can be protonated in acidic solutions, significantly increasing its water solubility for extraction purposes. |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1] | These incompatibilities are important to consider during work-up and purification to avoid unwanted side reactions. |
Q2: What are the primary methods for removing unreacted 3-chloro-4-methylaniline from a reaction mixture?
A2: The most common methods for removing unreacted 3-chloro-4-methylaniline leverage its basicity and physical properties. These include:
-
Acid-Base Extraction: This is often the first and most effective step to separate the basic 3-chloro-4-methylaniline from a neutral or acidic product.
-
Silica Gel Column Chromatography: A standard method for purifying organic compounds, it can effectively separate 3-chloro-4-methylaniline from the desired product based on polarity differences.
-
Distillation: If the product has a significantly different boiling point from 3-chloro-4-methylaniline (237-238 °C), distillation (often under vacuum) can be an effective purification technique.[1]
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can leave the more soluble 3-chloro-4-methylaniline in the mother liquor.
Q3: How can I monitor the removal of 3-chloro-4-methylaniline during the purification process?
A3: The progress of the purification can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of 3-chloro-4-methylaniline in your product fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your product. Reversed-phase HPLC with a C18 column is a common method for separating anilines.[5]
-
Gas Chromatography (GC): Can also be used for quantitative analysis, particularly with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like anilines.[6]
Troubleshooting Guides
Issue 1: Incomplete removal of 3-chloro-4-methylaniline after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure a sufficient excess of aqueous acid (e.g., 1 M HCl) is used to fully protonate all the 3-chloro-4-methylaniline. Test the pH of the aqueous layer to confirm it is acidic. |
| Insufficient Mixing | Ensure vigorous mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for extraction. |
| Emulsion Formation | If an emulsion forms, try adding brine (saturated NaCl solution) to break it up. Alternatively, let the mixture stand for a longer period or pass it through a bed of Celite. |
| Product is also Basic | If your product also has basic functional groups, it may be extracted into the aqueous layer along with the 3-chloro-4-methylaniline. In this case, chromatography is a better purification method. |
Issue 2: 3-chloro-4-methylaniline co-elutes with the product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separation. Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your product and 3-chloro-4-methylaniline. |
| Column Overloading | Too much crude product was loaded onto the column, leading to broad peaks and poor separation. Use a larger column or load less material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Peak Tailing of Aniline | The basic amine group of 3-chloro-4-methylaniline can interact with acidic silanol groups on the silica surface, causing peak tailing.[7] To mitigate this, add a small amount of a volatile base like triethylamine (~0.1-1%) to the eluent.[7] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is suitable for separating basic 3-chloro-4-methylaniline from a neutral or acidic product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic 3-chloro-4-methylaniline will be protonated and move into the aqueous layer.
-
Separation: Separate the organic layer.
-
Repeat Extraction: Repeat the acidic wash of the organic layer two more times to ensure complete removal of the aniline.
-
Back-Extraction (Optional): To confirm the presence of 3-chloro-4-methylaniline in the aqueous washes, combine the aqueous layers, make them basic with a 6 M NaOH solution, and extract with an organic solvent. Analysis of this organic extract should show the presence of the removed aniline.
-
Final Wash: Wash the original organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[8]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product, free of 3-chloro-4-methylaniline.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the removal of 3-chloro-4-methylaniline using acid-base extraction.
Caption: Decision tree for selecting a purification method.
References
- 1. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N-(3-Chloro-4-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Chloro-4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and answering frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the acylation of 3-chloro-4-methylaniline can stem from several factors. The primary reasons include incomplete reaction, side product formation, and mechanical losses during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction: The nucleophilicity of the aniline can be reduced by the electron-withdrawing chloro group.
-
Solution: Increase the reaction time or moderately increase the temperature. Ensure efficient stirring to maximize contact between reactants. Consider using a more reactive acylating agent, such as acetyl chloride instead of acetic anhydride.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of aniline to the acylating agent can lead to unreacted starting material.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion.
-
-
Presence of Water: Moisture in the reactants or solvent can hydrolyze the acylating agent.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Product Precipitation: The product may precipitate out of the reaction mixture, hindering further reaction.
-
Solution: Choose a solvent in which both the starting material and the product are reasonably soluble at the reaction temperature.
-
Question 2: I am observing significant impurity peaks in my crude product analysis (TLC/HPLC). What are the likely side products and how can I minimize them?
Answer: The most common impurities are unreacted starting material, diacylated byproducts, and potentially products from side reactions involving the methyl group under harsh conditions.
-
Unreacted 3-chloro-4-methylaniline: This is the most common impurity if the reaction does not go to completion.
-
Mitigation: As mentioned above, use a slight excess of the acylating agent and ensure adequate reaction time and temperature.
-
-
Diacetylation: Although less common for anilines with some steric hindrance, forcing conditions can lead to the formation of a diacetylated product.
-
Mitigation: Avoid a large excess of the acylating agent and control the reaction temperature. Slow, dropwise addition of the acylating agent can also minimize its localized excess.
-
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Question 3: The reaction is turning dark, and I am getting a complex mixture of products. What is causing this and how can it be prevented?
Answer: Darkening of the reaction mixture often indicates decomposition or polymerization of the starting material or product, which can be caused by excessive heat or the presence of strong acids or bases.
-
Excessive Heat: High temperatures can promote side reactions and decomposition.
-
Prevention: Maintain the recommended reaction temperature and use a controlled heating source (e.g., an oil bath). For exothermic reactions, consider cooling the reaction vessel during the addition of reagents.
-
-
Inappropriate Solvent: A solvent that is not inert under the reaction conditions can participate in side reactions.
-
Prevention: Use a stable, anhydrous, and non-reactive solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acylation of 3-chloro-4-methylaniline with either acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the acylating agent.
Q2: Should I use acetic anhydride or acetyl chloride as the acylating agent?
A2: The choice depends on the desired reactivity and reaction conditions.
-
Acetyl chloride is more reactive than acetic anhydride and is often used when the aniline is less reactive. The reaction is typically faster but generates hydrochloric acid as a byproduct, which needs to be neutralized with a base (e.g., triethylamine, pyridine).
-
Acetic anhydride is less reactive and may require slightly higher temperatures or longer reaction times. It produces acetic acid as a byproduct, which is less corrosive than HCl.
Q3: What is a suitable solvent for this reaction?
A3: A variety of aprotic solvents can be used. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Glacial acetic acid (when using acetic anhydride)
The choice of solvent will depend on the solubility of the reactants and the reaction temperature.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are often suitable for recrystallization. The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.
Q5: What analytical techniques can be used to confirm the structure and purity of this compound?
A5: Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C=O of the amide).
Data Presentation
Table 1: Comparison of Acylating Agents for the Synthesis of this compound
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High |
| Byproduct | Acetic Acid | Hydrochloric Acid |
| Base Required | Optional (can be used as a catalyst) | Yes (e.g., triethylamine, pyridine) |
| Typical Reaction Temp. | Room temperature to reflux | 0 °C to room temperature |
| Advantages | Less corrosive byproduct, easier to handle | Faster reaction, suitable for less reactive anilines |
| Disadvantages | Slower reaction, may require heating | Corrosive byproduct, moisture sensitive |
Table 2: Typical Reaction Conditions and Expected Yields
| Starting Material | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-chloro-4-methylaniline | Acetic Anhydride | Glacial Acetic Acid | None | 100 | 2 | 85-95 |
| 3-chloro-4-methylaniline | Acetyl Chloride | Dichloromethane | Triethylamine | 0 - 25 | 1-3 | 90-98 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and experimental technique.
Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis using Acetyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 3-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurities.
References
Technical Support Center: N-(3-Chloro-4-methylphenyl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-(3-Chloro-4-methylphenyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is monitored to completion using an appropriate technique (e.g., TLC, HPLC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this may also increase impurity formation. |
| Loss of product during workup or purification. | Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Select a recrystallization solvent that provides good recovery. | |
| Product is Colored (Yellow or Brown) | Formation of colored oxidation byproducts. | The starting material, 3-chloro-4-methylaniline, can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to use freshly purified starting material. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of these colored byproducts. |
| Reaction temperature is too high. | High reaction temperatures can promote the formation of colored degradation products. Maintain the recommended reaction temperature and ensure even heating. | |
| Presence of Starting Material in the Final Product | Insufficient amount of acetylating agent (acetic anhydride). | Ensure the correct stoichiometry of reagents is used. A slight excess of acetic anhydride may be required to drive the reaction to completion. |
| Incomplete reaction. | As with low yield, ensure the reaction has gone to completion before workup. | |
| Presence of a High Molecular Weight Impurity | Formation of the diacetylated byproduct, N-acetyl-N-(3-chloro-4-methylphenyl)acetamide. | This is often caused by an excessive amount of acetic anhydride or high reaction temperatures. Use a controlled molar ratio of acetic anhydride to the starting amine (typically a slight excess, e.g., 1.1 to 1.5 equivalents). Maintain a moderate reaction temperature to avoid over-acetylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently observed impurities are:
-
Unreacted 3-chloro-4-methylaniline: The starting material for the reaction.
-
N-acetyl-N-(3-chloro-4-methylphenyl)acetamide: A diacetylated byproduct.
-
Colored oxidation products: Resulting from the oxidation of the starting amine.
Q2: How can I minimize the formation of the diacetylated impurity?
A2: The formation of the diacetylated byproduct, N-acetyl-N-(3-chloro-4-methylphenyl)acetamide, can be minimized by carefully controlling the reaction conditions. The key parameters to consider are:
-
Stoichiometry: Avoid using a large excess of the acetylating agent, acetic anhydride. A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride relative to 3-chloro-4-methylaniline is generally recommended.
-
Temperature: High reaction temperatures can promote diacetylation. It is important to maintain a moderate and controlled temperature throughout the reaction.
Q3: My final product is off-white or yellowish. What causes this and how can I obtain a pure white product?
A3: A yellowish or brownish tint in the final product is typically due to the presence of colored impurities formed from the oxidation of the starting material, 3-chloro-4-methylaniline. To obtain a pure white product:
-
Use pure starting materials: Ensure the 3-chloro-4-methylaniline is of high purity and free from colored impurities. If necessary, purify the starting material before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.
-
Purification: Effective purification of the crude product is crucial. Recrystallization from a suitable solvent system is a common and effective method.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals of the product should form. Other solvent systems, such as ethyl acetate/hexanes, may also be effective. The choice of solvent should be optimized based on the specific impurity profile.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the acetylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the product, and any major byproducts. The reaction is considered complete when the spot corresponding to the starting material (3-chloro-4-methylaniline) is no longer visible on the TLC plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution at room temperature. The addition is often exothermic, so cooling may be necessary to maintain a moderate temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 1 to 4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an inert solvent was used, it may be removed under reduced pressure. The reaction mixture is then carefully poured into ice-cold water with stirring to precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol, and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain the final product.
HPLC Method for Impurity Profiling
This method can be used to analyze the purity of the final product and quantify the levels of key impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may need to be optimized for specific impurity profiles and available instrumentation.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the purity of this compound. Note: This data is representative and the actual results may vary.
| Experiment | Molar Ratio (Amine:Acetic Anhydride) | Reaction Temperature (°C) | Purity by HPLC (%) | Unreacted Amine (%) | Diacetylated Impurity (%) |
| 1 | 1:1.1 | 25 | 98.5 | 1.0 | 0.5 |
| 2 | 1:1.5 | 25 | 99.2 | 0.3 | 0.5 |
| 3 | 1:2.0 | 25 | 97.0 | <0.1 | 3.0 |
| 4 | 1:1.2 | 60 | 96.5 | <0.1 | 3.5 |
| 5 | 1:1.2 | 40 | 99.0 | 0.5 | 0.5 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Validation & Comparative
Comparative Analysis of N-Phenylacetamide Analogs as TRPM8 Antagonists
Published: December 26, 2025
This guide provides a comparative analysis of N-phenylacetamide analogs investigated for their potential as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a critical mediator of cold sensation and has emerged as a promising therapeutic target for conditions involving cold-induced pain (cold allodynia) and hyperalgesia.[1][2] The N-phenylacetamide scaffold serves as a key structural framework in the development of novel, potent, and selective TRPM8 inhibitors.[3]
This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols relevant to the evaluation of these compounds.
Comparative Biological Activity
The antagonist potency of N-phenylacetamide analogs is typically evaluated by their ability to inhibit the activation of the TRPM8 channel by agonists like menthol or icilin. The most common method for determining this is through a cell-based calcium flux assay, which measures the influx of calcium ions upon channel opening.[4] The half-maximal inhibitory concentration (IC50) is the standard metric for comparing the potency of these compounds.
The following table summarizes the in-vitro antagonist activity of representative N-phenylacetamide analogs against the human TRPM8 (hTRPM8) channel. Modifications to the phenyl ring and the acetamide group significantly influence the inhibitory potency.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Acetamide) | IC50 (nM) vs Menthol-evoked Ca2+ response |
| Analog 1 | 3-Chloro, 4-Methyl | H | >10,000 |
| Analog 2 | 4-tert-Butyl | H | 1,200 |
| Analog 3 | 4-Trifluoromethoxy | H | 750 |
| Analog 4 | 4-Trifluoromethoxy | 2-(Thienyl) | 95 |
| Analog 5 | 4-tert-Butyl | 2-(Pyridinyl) | 110 |
| Analog 6 | 4-Trifluoromethoxy | 2-(Furanyl) | 230 |
Note: The data presented is a representative compilation from multiple SAR studies on N-phenylacetamide TRPM8 antagonists. Exact values may vary based on specific assay conditions.
TRPM8 Signaling Pathway and Antagonist Mechanism
TRPM8 is a non-selective cation channel that, upon activation by stimuli such as cold temperatures (<28°C) or chemical agonists, allows an influx of cations, primarily Ca2+.[1][4] This influx leads to membrane depolarization in sensory neurons, initiating a signal cascade that is ultimately perceived as a cold sensation. In pathological states, this pathway can be hyperactive. TRPM8 antagonists block this process by binding to the channel and preventing its opening, thereby inhibiting the downstream signaling.
Caption: TRPM8 channel activation by agonists and inhibition by N-phenylacetamide antagonists.
Experimental Protocols
A. General Synthesis of N-Phenylacetamide Analogs
The primary method for synthesizing N-(3-Chloro-4-methylphenyl)acetamide and its analogs is the acylation of the corresponding substituted aniline with an acetylating agent.[3]
Reaction Scheme:
-
Step 1: A solution of the appropriately substituted aniline (1.0 eq) is prepared in an aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Step 2: A base (e.g., Triethylamine, Pyridine; 1.2 eq) is added to the solution to act as an acid scavenger.
-
Step 3: The solution is cooled in an ice bath (0°C).
-
Step 4: An acetylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), is added dropwise to the stirred solution.
-
Step 5: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 6: Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
Step 7: The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Step 8: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Step 9: The resulting crude product is purified by recrystallization or column chromatography to yield the final N-phenylacetamide analog.
B. In-Vitro TRPM8 Antagonist Assay (Calcium Flux)
This protocol describes a high-throughput, fluorescence-based assay to determine the IC50 values of test compounds against agonist-induced TRPM8 activation in a stable cell line.[5][6][7]
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM (e.g., 1 mM stock in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Test Compounds (analogs) and a reference antagonist (e.g., AMTB).
-
TRPM8 Agonist: Menthol (e.g., 10 mM stock in Ethanol).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Workflow:
The experimental workflow involves cell preparation, loading with a calcium-sensitive dye, incubation with the test compounds (antagonists), stimulation with an agonist, and real-time measurement of fluorescence changes.
Caption: Workflow diagram for the TRPM8 antagonist cell-based calcium flux assay.
Procedure:
-
Cell Plating: Seed TRPM8-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight to allow for cell adherence.[5]
-
Dye Loading: Aspirate the culture medium. Wash cells once with 100 µL of Assay Buffer. Prepare the dye loading solution by diluting Fluo-4 AM stock to a final concentration of 2-4 µM in Assay Buffer, adding Pluronic F-127 to a final concentration of 0.02%. Add 50 µL of this solution to each well.[5][8]
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark. Afterwards, wash the wells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Compound Addition: Prepare serial dilutions of the N-phenylacetamide analogs (test compounds) in Assay Buffer. Add the diluted compounds to the respective wells and incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Place the plate into a fluorescence microplate reader. Set the excitation and emission wavelengths (~490 nm and ~525 nm, respectively).[7]
-
Agonist Stimulation: Record a stable baseline fluorescence for 10-20 seconds. Using the instrument's liquid handler, add a predetermined concentration of the agonist (e.g., Menthol, to achieve an EC80 response) to all wells simultaneously.
-
Data Acquisition: Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline. The percent inhibition for each concentration of the test compound is calculated relative to control wells (agonist only). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|RUO [benchchem.com]
- 4. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu [bu.edu]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Validation of the biological activity of novel N-(3-Chloro-4-methylphenyl)acetamide derivatives
LACK OF DATA ON NOVEL N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE DERIVATIVES
Therefore, it is not possible to provide a direct comparison guide on the biological activity of novel this compound derivatives as per the user's request.
However, to provide a relevant and useful guide for researchers in this field, we will broaden the scope to a closely related and well-studied class of compounds: Novel N-Aryl-2-chloroacetamide and Related Acetamide Derivatives . This guide will showcase the typical biological activities, experimental protocols, and data presentation formats used in the evaluation of such compounds, which would be applicable to any future studies on this compound derivatives.
A Comparative Guide to the Biological Activity of Novel N-Aryl-2-chloroacetamide and Related Acetamide Derivatives
This guide provides an objective comparison of the biological performance of various novel N-aryl-2-chloroacetamide and related acetamide derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected acetamide derivatives from various studies.
Table 1: Anticancer Activity of Novel Acetamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6e | 2-Chloro-N-aryl acetamide derivative of 1,3,4-Oxadiazole | PANC-1 (Pancreatic) | 4.6 | 5-Fluorouracil | - |
| HepG2 (Liver) | 2.2 | 5-Fluorouracil | - | ||
| 6c | 2-Chloro-N-aryl acetamide derivative of 1,3,4-Oxadiazole | MCF-7 (Breast) | 15.5 | 5-Fluorouracil | - |
| 4a | Sorafenib derivative (amide modification) | HeLa (Cervical) | 1.0 | Sorafenib | 4.0 |
| Raji (Lymphoma) | 1.0 | Sorafenib | 3.0 | ||
| 4b | Sorafenib derivative (amide modification) | HeLa (Cervical) | 1.0 | Sorafenib | 4.0 |
| Raji (Lymphoma) | 1.0 | Sorafenib | 3.0 | ||
| 4c | Sorafenib derivative (amide modification) | HeLa (Cervical) | 1.0 | Sorafenib | 4.0 |
| Raji (Lymphoma) | 1.0 | Sorafenib | 3.0 | ||
| 4d | Sorafenib derivative (amide modification) | HeLa (Cervical) | 1.0 | Sorafenib | 4.0 |
| Raji (Lymphoma) | 1.0 | Sorafenib | 3.0 | ||
| 4e | Sorafenib derivative (amide modification) | HeLa (Cervical) | 1.0 | Sorafenib | 4.0 |
| Raji (Lymphoma) | 1.0 | Sorafenib | 3.0 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Table 2: Antimicrobial Activity of Novel Chloroacetamide Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| SP1-SP12 | N-(substituted phenyl)-2-chloroacetamides | S. aureus | Effective | C. albicans | Moderately Effective |
| E. coli | Less Effective | ||||
| 8g | N-substituted acetamide of 1,3,4-oxadiazole | S. typhi | 10.63±0.97 | - | - |
| E. coli | 10.31±1.00 | - | - | ||
| P. aeruginosa | 10.45±0.94 | - | - | ||
| S. aureus | 11.77±5.00 | - | - | ||
| B. subtilis | 11.77±5.00 | - | - |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of N-aryl-2-chloroacetamide and related derivatives are provided below.
Synthesis of N-Aryl-2-chloroacetamides
A general method for the synthesis of N-aryl-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[5]
-
Dissolution: A solution of the appropriate aryl amine (0.02 mol) is prepared in a suitable solvent such as benzene.
-
Reaction Initiation: Chloroacetyl chloride (0.03 mol) and a few drops of a base like triethylamine (TEA) are added to benzene in a separate flask and stirred.
-
Addition: The aryl amine solution is added dropwise to the chloroacetyl chloride solution.
-
Reflux: The reaction mixture is refluxed for approximately 2 hours.
-
Isolation: The mixture is then cooled, and the resulting precipitate is filtered.
-
Purification: The crude product is washed with the solvent and purified by recrystallization from a suitable solvent like ethanol to yield the final N-aryl-2-chloroacetamide.[5]
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, PANC-1) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the microdilution method.[3]
-
Strain Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The suspensions are then adjusted to a turbidity equivalent to the 0.5 McFarland standard.[3]
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Mandatory Visualizations
General Synthetic Pathway for N-Aryl-2-chloroacetamide Derivatives
Caption: General reaction scheme for the synthesis of N-Aryl-2-chloroacetamides.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis and biological evaluation of novel acetamide derivatives.
Hypothetical Signaling Pathway for Anticancer Acetamide Derivatives
Many acetamide derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical caspase-mediated apoptotic pathway that could be investigated for these compounds.
Caption: Hypothetical intrinsic apoptosis pathway induced by an acetamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Efficacy of N-(3-Chloro-4-methylphenyl)acetamide-Based Compounds: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, the N-(3-chloro-4-methylphenyl)acetamide scaffold serves as a versatile backbone in the design of novel therapeutic agents.[1] This guide provides a comparative overview of the efficacy of various derivatives based on this core structure, with a focus on their anticancer properties. The information is compiled from multiple studies to offer insights into structure-activity relationships (SAR) and guide future drug discovery efforts.
The acetamide functional group is a key feature in a wide array of pharmaceuticals, demonstrating a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Modifications to the this compound structure can significantly influence its therapeutic efficacy.
Comparative Efficacy of Phenylacetamide Derivatives
| Compound ID | N-Phenyl Substitution | Acetamide Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenylacetamide Derivatives | |||||
| 3d | 2-chlorophenyl | N-butyl | MDA-MB-468 | 0.6 ± 0.08 | [2] |
| 3d | 2-chlorophenyl | N-butyl | PC-12 | 0.6 ± 0.08 | [2] |
| 3c | 4-chlorophenyl | N-butyl | MCF-7 | 0.7 ± 0.08 | [2] |
| Series 2: Dexibuprofen Amide Derivatives | |||||
| 4e | 2,5-dichlorophenyl | 2-(4-isobutylphenyl)propanamide | MCF-7 | 0.01 ± 0.002 | [3] |
| 4g | 2-chlorophenyl | 2-(4-isobutylphenyl)propanamide | MCF-7 | 0.03 ± 0.004 | [3] |
| Series 3: 1,3,4-Thiadiazole Derivatives | |||||
| 4b | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl | 2-(3-chlorophenyl)acetamide | MCF-7 | - | [4] |
| 4c | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl | 2-(4-chlorophenyl)acetamide | MCF-7 | - | [4] |
| Series 4: 4-Methylbenzamide Purine Derivatives | |||||
| 7 | 3-(trifluoromethyl)phenyl | 4-methyl-N-(purin-6-yl)benzamide | K562 | 2.27 | [5] |
| 7 | 3-(trifluoromethyl)phenyl | 4-methyl-N-(purin-6-yl)benzamide | HL-60 | 1.42 | [5] |
| 7 | 3-(trifluoromethyl)phenyl | 4-methyl-N-(purin-6-yl)benzamide | OKP-GS | 4.56 | [5] |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl | 4-methyl-N-(purin-6-yl)benzamide | K562 | 2.53 | [5] |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl | 4-methyl-N-(purin-6-yl)benzamide | HL-60 | 1.52 | [5] |
Note: The IC50 values are presented as reported in the respective studies. A direct comparison between different series should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, several SAR trends can be inferred for this compound derivatives:
-
Role of Chloro Substitution: The presence and position of chloro substituents on the N-phenyl ring appear to be crucial for anticancer activity. For instance, in the dexibuprofen amide series, compounds with a 2-chloro or 2,5-dichloro substitution on the phenyl ring exhibited excellent growth inhibition of MCF-7 cancer cells.[3] This suggests that the 3-chloro substitution in the N-(3-chloro-4-methylphenyl) core is a favorable feature for anticancer activity.
-
Influence of Substituents on the Acetamide Group: Modifications on the acetamide portion of the molecule can significantly modulate activity. The introduction of different aromatic and heterocyclic moieties can lead to potent anticancer agents, as seen in the 1,3,4-thiadiazole and purine-containing derivatives.[4][5]
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to cross cell membranes and interact with intracellular targets. A balance of hydrophilic and lipophilic properties is often necessary for optimal efficacy.
Experimental Protocols
General Synthesis of this compound Derivatives
The primary method for synthesizing the core structure involves the acylation of 3-chloro-4-methylaniline.[1] Derivatives can then be prepared by reacting N-(3-chloro-4-methylphenyl)-2-chloroacetamide with various nucleophiles.
Step 1: Synthesis of N-(3-Chloro-4-methylphenyl)-2-chloroacetamide A solution of 3-chloro-4-methylaniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine, pyridine) at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for a specified period, followed by an aqueous workup and purification by recrystallization or column chromatography to yield the desired product.
Step 2: Synthesis of N-(3-Chloro-4-methylphenyl)-2-(substituted)acetamide Derivatives The N-(3-chloro-4-methylphenyl)-2-chloroacetamide is then reacted with a variety of nucleophiles, such as substituted phenols, thiols, or amines, in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., acetone, DMF). The reaction is typically heated to facilitate the substitution reaction. After completion, the product is isolated and purified.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The percentage of cell viability is calculated relative to untreated control cells.
References
- 1. This compound|RUO [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Chloro-4-methylphenyl)acetamide Derivatives Emerge as Promising Antimicrobial Contenders
For Immediate Release
[City, State] – [Date] – New research highlights the potential of N-(3-chloro-4-methylphenyl)acetamide derivatives as a novel class of antimicrobial agents. In a scientific landscape marked by the growing threat of antibiotic resistance, these compounds are demonstrating significant efficacy against a range of bacterial pathogens, positioning them as viable alternatives and adjuncts to standard antimicrobial therapies. This comparison guide provides an in-depth analysis of their performance against conventional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Efficacy
Recent studies have systematically evaluated the antimicrobial activity of newly synthesized acetamide derivatives, including those with the N-(3-chloro-4-methylphenyl) moiety, against both Gram-positive and Gram-negative bacteria. The primary methods for assessing this activity have been the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition in agar diffusion assays.[1]
Minimum Inhibitory Concentration (MIC) Data
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2] The following table summarizes the comparative MIC values (in µg/mL) of various acetamide derivatives and standard antibiotics against selected bacterial strains.
| Compound/Standard Agent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| N-(Aryl)-2-chloroacetamide Derivative 1 | 12.5 | 25 | 50 | - | >100 |
| 2-Amino-N-(p-chlorophenyl) acetamide Derivative | Moderate Activity | Moderate Activity | Low Activity | - | Moderate Activity |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | - | - | 512 | - |
| Levofloxacin (Standard) | 1.0 | 0.5 | 0.25 | - | 1.0 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 0.125 | 1.0 | 0.5 |
| Cefepime (Standard) | - | - | - | 1.0-16.0 | - |
| Meropenem (Standard) | - | - | - | 0.25-1.0 | - |
| Imipenem (Standard) | - | - | - | 0.25-1.0 | - |
| Tetracycline (Standard) | 1.0 | 1.0 | 4.0 | - | 16.0 |
Note: Data is compiled from multiple sources and may involve different specific derivatives of this compound. Direct comparison should be made with caution.
Zone of Inhibition Data
The disc diffusion method is a qualitative or semi-quantitative test where a zone of inhibition around an antibiotic-impregnated disc corresponds to the susceptibility of the microorganism. The table below presents the zone of inhibition diameters (in mm) for select acetamide derivatives and standard antibiotics.
| Compound/Standard Agent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| N-chloro aryl acetamide derivative | 22 | - | - | - |
| 2-Amino-N-(p-chlorophenyl) acetamide Derivative | 15 | 14 | 12 | 13 |
| Tetracycline (Standard) | 25 | 28 | 22 | 18 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N-aryl acetamide derivatives involves the reaction of a substituted aniline with chloroacetyl chloride.[3]
General Procedure:
-
A solution of the appropriately substituted aniline (e.g., 3-chloro-4-methylaniline) (0.01 mol) in a suitable solvent such as dichloromethane or benzene is prepared in a round-bottom flask.[3]
-
An equimolar amount of a base, like triethylamine or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid produced during the reaction.[4]
-
The flask is cooled in an ice bath, and chloroacetyl chloride (0.01 mol) is added dropwise with constant stirring.[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(substituted-phenyl)acetamide derivative.
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile Mueller-Hinton agar plate.
-
Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.[5]
2. Broth Microdilution Method for MIC Determination:
-
Serial twofold dilutions of the test compounds and standard drugs are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Proposed Mechanism of Action
While the precise mechanism of action for this compound derivatives is still under investigation, molecular docking studies on similar acetamide derivatives suggest a multi-target approach. It is hypothesized that these compounds may inhibit essential bacterial enzymes, including DNA gyrase and various kinases.[5][7] DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By binding to the hydrophobic pockets of these enzymes, the acetamide derivatives could disrupt these vital cellular processes, leading to bacterial cell death.[7]
Conclusion
The available data strongly suggest that this compound derivatives represent a promising avenue for the development of new antimicrobial drugs. Their significant activity, particularly against Gram-positive bacteria, warrants further investigation, including the elucidation of their precise mechanism of action and in vivo efficacy studies. As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds, such as these acetamide derivatives, is paramount to replenishing the antibiotic pipeline.
References
- 1. irejournals.com [irejournals.com]
- 2. scielo.br [scielo.br]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative In Vitro Efficacy of N-(3-Chloro-4-methylphenyl)acetamide Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anti-Cancer Potential of Novel Acetamide Derivatives
The quest for novel and more effective anti-cancer therapeutics has led to the exploration of a wide array of synthetic compounds. Among these, N-phenylacetamide derivatives have emerged as a promising class of molecules with demonstrated cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro performance of N-(3-Chloro-4-methylphenyl)acetamide and its analogs, presenting key experimental data alongside that of established chemotherapeutic agents. Detailed methodologies for the cited experiments are provided to ensure reproducibility and facilitate further investigation.
Comparative Cytotoxicity Analysis
Table 1: In Vitro Cytotoxicity (IC50, µM) of N-Phenylacetamide Analogs and Standard Drugs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenylacetamide Analogs | |||
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1][2] |
| Phenylacetamide Derivative 3c | MCF-7 (Breast) | 0.7±0.08 | [3] |
| Phenylacetamide Derivative 3d | MCF-7 (Breast) | 0.7±0.4 | [3] |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast) | 0.6±0.08 | [3] |
| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 | [3] |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | MCF-7 (Breast) | ~1.0 - 2.5 | |
| Doxorubicin | HeLa (Cervical) | ~0.34 - 2.9 | |
| Cisplatin | MCF-7 (Breast) | ~20 - 30 | |
| Cisplatin | HeLa (Cervical) | ~7.7 - 25.5 | |
| Imatinib (Reference for PC3) | PC3 (Prostate) | 40 | [1][2] |
| Imatinib (Reference for MCF-7) | MCF-7 (Breast) | 98 | [1][2] |
Note: The IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs or standard drugs for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The harvested cells are washed with phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then treated with RNase A to remove RNA, followed by staining with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Visualizing the Experimental Process and Mechanism of Action
To provide a clear visual representation of the experimental workflow and the potential mechanism of action of N-phenylacetamide analogs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro testing of N-phenylacetamide analogs.
Caption: Proposed apoptotic signaling pathway induced by N-phenylacetamide analogs.
Discussion and Future Directions
The compiled data, although not from a single homologous series, suggests that N-phenylacetamide derivatives possess significant in vitro anti-cancer activity. The variations in IC50 values among different analogs and cell lines highlight the importance of structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. The observed mechanisms of action, primarily the induction of apoptosis and cell cycle arrest, are hallmarks of effective anti-cancer agents.
Future research should focus on the synthesis and systematic in vitro evaluation of a focused library of this compound analogs. This would enable a more precise determination of the impact of various substituents on anti-cancer activity and provide a clearer understanding of the SAR. Furthermore, detailed mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, are crucial for the rational design of more potent and selective drug candidates based on this promising chemical scaffold. In vivo studies in relevant animal models will be the subsequent essential step to validate the therapeutic potential of the most promising analogs.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Comparative Analysis of N-Phenylacetamide Derivatives: A Guide to Selectivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity and Selectivity
Several studies have explored the potential of N-phenylacetamide derivatives as anticancer agents. The selectivity of these compounds is often evaluated by comparing their cytotoxic effects on various cancer cell lines.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[1][2] The in-vitro cytotoxicity of these compounds revealed interesting structure-activity relationships, with derivatives containing a nitro moiety exhibiting greater cytotoxic effects.[1][2] Another study on phenylacetamide derivatives highlighted their ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins.[3][4]
The cytotoxic effects of newly synthesized phenylacetamide-1H-imidazol-5-one variants were evaluated against HCT116 colon cancer and HL60 leukemia cell lines, with the most potent compound showing IC50 values in the nanomolar range.[5][6] Mechanistic studies suggested that the anticancer activity of this potent compound was not dependent on tubulin or Src kinase inhibition but rather on the downregulation of other kinases like BRK, FLT, and JAK family members.[5][6]
The following table summarizes the cytotoxic activity of selected N-phenylacetamide derivatives against various cancer cell lines, providing a comparative view of their potency and selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 | [1][2] |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 | [1][2] |
| Imatinib (Reference) | MCF-7 (Breast Carcinoma) | 98 | [1][2] |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [3][4] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3][4] |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [3][4] |
| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [3][4] |
| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HCT116 (Colon Cancer) | 0.294 | [5][6] |
| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HL60 (Leukemia) | 0.362 | [5][6] |
Antimicrobial Activity
N-phenylacetamide derivatives have also been investigated for their antibacterial and antifungal properties. The presence of a chloro group in the acetamide moiety appears to enhance antimicrobial activity. For example, 2-chloro-N-(2-hydroxyphenyl) acetamide was able to inhibit Candida albicans, whereas the parent compound without the chloro atom showed no activity. A series of novel acetamide derivatives of 2-mercaptobenzothiazole exhibited significant antibacterial activity, with some compounds showing efficacy comparable to the standard drug levofloxacin.[7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of N-phenylacetamide derivatives.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[8]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antibacterial Susceptibility Testing (Agar Well Diffusion Assay)
This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells are created in the agar using a sterile borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.
Visualizations
The following diagrams illustrate a general experimental workflow for evaluating the biological activity of N-phenylacetamide derivatives and a hypothetical signaling pathway for apoptosis induction.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. Frontiers | Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants [frontiersin.org]
- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. N-phenylacetamide derivatives, in particular, serve as versatile scaffolds in medicinal chemistry. This guide provides a detailed head-to-head comparison of N-(3-Chloro-4-methylphenyl)acetamide and its structurally related analogs, offering insights into their physicochemical properties, synthesis, and potential biological activities to inform rational drug design.
This compound is a chemical building block frequently employed in the development of new therapeutic agents.[1] Its structure, featuring a substituted phenyl ring linked to an acetamide group, provides a key framework for establishing structure-activity relationships (SAR) in drug discovery programs.[1] This guide will compare this compound with three related building blocks: N-(4-methylphenyl)acetamide, N-(3-chlorophenyl)acetamide, and N-(4-chlorophenyl)acetamide.
Physicochemical Properties
The seemingly minor structural differences among these analogs—the presence and position of chloro and methyl substituents—can significantly influence their physicochemical properties. These properties, in turn, can affect their reactivity, solubility, and pharmacokinetic profiles. A summary of their key properties is presented in Table 1.
| Property | This compound | N-(4-methylphenyl)acetamide | N-(3-chlorophenyl)acetamide | N-(4-chlorophenyl)acetamide |
| CAS Number | 7149-79-3 | 103-89-9[2] | 587-21-3 | 539-03-7 |
| Molecular Formula | C₉H₁₀ClNO | C₉H₁₁NO | C₈H₈ClNO | C₈H₈ClNO |
| Molecular Weight | 183.63 g/mol [1] | 149.19 g/mol [2] | 169.61 g/mol | 169.61 g/mol |
| Melting Point | 105-107 °C | 145-148 °C | 72-74 °C | 178-180 °C |
| Appearance | White to off-white crystalline powder | White crystalline solid | White to light yellow crystalline powder | White to off-white crystalline powder |
Synthesis and Experimental Protocols
The primary synthetic route to these N-phenylacetamide derivatives is the acylation of the corresponding aniline with an acetylating agent, such as acetic anhydride or acetyl chloride.[1] The reaction is typically straightforward and can be adapted for each analog. Below are detailed experimental protocols for the synthesis of each compound.
General Synthesis Workflow
The overall process for synthesizing these acetamides and evaluating their biological activity can be visualized as a streamlined workflow.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-4-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-methylaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Comparative Synthesis Protocols
The synthesis of the other analogs follows a similar procedure, with adjustments for the respective starting anilines:
-
For N-(4-methylphenyl)acetamide: Use 4-methylaniline (p-toluidine) as the starting material.
-
For N-(3-chlorophenyl)acetamide: Use 3-chloroaniline as the starting material.
-
For N-(4-chlorophenyl)acetamide: Use 4-chloroaniline as the starting material.
Reaction conditions such as temperature and reaction time may be optimized for each analog to maximize yield and purity.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
While direct comparative biological data for this specific set of four analogs is not extensively available, the broader class of N-phenylacetamide and chloroacetamide derivatives has been widely studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Numerous studies have demonstrated the potential of substituted N-phenylacetamide derivatives as anticancer agents.[3] The nature and position of substituents on the phenyl ring play a crucial role in their cytotoxic effects. For instance, studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds with a nitro moiety exhibited higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines compared to those with a methoxy moiety.[3] Another study on phenylacetamide derivatives revealed that a para-nitro substituted compound had strong cytotoxic effects against MDA-MB468 breast cancer cells.[4]
The chloroacetamide moiety itself is considered a "warhead" in some drug designs, capable of forming covalent bonds with target proteins, which can lead to irreversible inhibition.[5] This suggests that chloro-substituted N-phenylacetamides could have enhanced or different mechanisms of action compared to their non-chlorinated counterparts.
Antimicrobial Activity
Chloroacetamide derivatives have been investigated for their antimicrobial properties.[6] The presence of a halogen on the phenyl ring, such as chlorine, can enhance the lipophilicity of the molecule, potentially allowing for better penetration through the cell membranes of bacteria and fungi.[6] In a comparative study of N-(substituted phenyl)-2-chloroacetamides, compounds with halogen substitutions on the phenyl ring were among the most active against Gram-positive bacteria and pathogenic yeasts.[6]
The antimicrobial activity is also dependent on the position of the substituent. The variation in the position of the chloro and methyl groups in the compared building blocks would likely lead to differences in their antimicrobial spectrum and potency.
Potential Signaling Pathway Involvement
Given the pro-apoptotic effects observed in various N-phenylacetamide derivatives, a common pathway they might influence is the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of cell death.
Conclusion
This compound and its related building blocks offer a versatile platform for medicinal chemistry research. The choice between these analogs will depend on the specific therapeutic target and the desired physicochemical and biological properties. The presence and position of chloro and methyl groups are key determinants of their activity. While this compound provides a unique combination of steric and electronic properties, a comparative evaluation of its analogs is crucial for optimizing lead compounds in drug discovery projects. This guide provides a foundational framework for such comparisons, highlighting the importance of systematic evaluation of even closely related chemical building blocks.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. brieflands.com [brieflands.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Biological Assays with N-(3-Chloro-4-methylphenyl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of biological assays is a cornerstone of reliable scientific research and crucial for the progression of drug discovery projects. This guide provides a comparative overview of the performance of N-(3-Chloro-4-methylphenyl)acetamide derivatives in various biological assays, with a focus on presenting supporting experimental data and detailed methodologies to aid in the assessment of assay reproducibility.
Comparative Analysis of Biological Activities
This compound and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. The following tables summarize the quantitative data from various studies to facilitate a comparison of their performance.
Butyrylcholinesterase (BChE) Inhibition
Objective: To compare the in vitro inhibitory potency of acetamide derivatives against BChE, a therapeutic target in Alzheimer's disease.[1]
| Compound ID | Structure | Target | IC50 (µM) |
| 8c | N-(2,4,6-trimethylphenyl)-2-(1H-indole-3-yl)-2-oxoacetamide | BChE | 3.947 ± 0.15 |
| 8d | N-(4-methylphenyl)-2-(1H-indole-3-yl)-2-oxoacetamide | BChE | 19.60 ± 0.85 |
| 13h | N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | BChE | > 50 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
Antimicrobial Activity
Objective: To assess the minimum inhibitory concentration (MIC) of N-substituted phenyl-2-chloroacetamides against various microbial strains.[2]
| Compound ID | Substituent on Phenyl Ring | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SP2 | 4-CH3 | 1000 | 1000 | 2000 | 2000 |
| SP4 | 4-Cl | 500 | 500 | 1000 | 1000 |
| SP12 | 3-Br | 500 | 500 | 1000 | 1000 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are the methodologies for the key assays cited in this guide.
Butyrylcholinesterase (BChE) Inhibition Assay[1]
-
Enzyme and Substrate Preparation: Human BChE and the substrate butyrylthiocholine iodide (BTCI) are used.
-
Assay Buffer: The reaction is performed in a phosphate buffer (pH 7.4).
-
Procedure: a. The test compounds are dissolved in DMSO. b. The enzyme is pre-incubated with the test compounds for a specific duration. c. The reaction is initiated by adding the substrate (BTCI) and Ellman's reagent (DTNB). d. The change in absorbance is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Kinetic Study: To determine the mechanism of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at different substrate and inhibitor concentrations.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[2]
-
Microbial Strains: Standard strains of Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida albicans are used.
-
Culture Media: Luria-Bertani (LB) broth for bacteria and Tryptic Soy Broth (TSB) for yeast are utilized.
-
Procedure (Broth Microdilution Method): a. The test compounds are dissolved in dimethyl sulfoxide (DMSO). b. Twofold serial dilutions of the compounds are prepared in 96-well microtiter plates with the appropriate broth. c. A standardized inoculum of the microbial suspension is added to each well. d. The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. A resazurin-based assay can be used to aid in the visual determination of viability.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding and aid in the design of reproducible experiments.
Potential Signaling Pathway: Chloro-N-acetamide Induced Ferroptosis
Recent studies suggest that compounds containing a chloro-N-acetamide moiety may induce a form of regulated cell death known as ferroptosis.[3] This process is characterized by the iron-dependent accumulation of lipid peroxides.
Caption: Proposed pathway for Chloro-N-acetamide induced ferroptosis.
Experimental Workflow: Butyrylcholinesterase Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory activity of a compound against BChE.
Caption: Workflow for the BChE inhibition assay.
Conclusion
This guide provides a foundational comparison of the biological activities of this compound derivatives based on available literature. The provided data tables and detailed experimental protocols are intended to serve as a resource for researchers aiming to design and execute reproducible experiments. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions. Adherence to detailed and standardized protocols, such as those outlined here, is paramount for improving the reproducibility of biological assays in the field of drug discovery.
References
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Crystallographic Comparison of N-(3-Chloro-4-methylphenyl)acetamide Derivatives
A detailed X-ray crystallographic analysis of N-(3-Chloro-4-methylphenyl)acetamide derivatives provides crucial insights into their three-dimensional structure, which is fundamental for understanding their structure-activity relationships (SAR) in drug discovery and development. This guide compares the crystallographic data of key derivatives, offering a valuable resource for researchers, scientists, and professionals in the field.
This compound and its analogues are versatile scaffolds in medicinal chemistry, frequently explored for their potential pharmacological activities.[1] The precise spatial arrangement of atoms and functional groups within these molecules, determinable by single-crystal X-ray diffraction, dictates their interaction with biological targets. This report summarizes and compares the crystallographic structures of two derivatives: N-(3-Chloro-4-fluorophenyl)acetamide and N-(3-Chloro-4-hydroxyphenyl)acetamide, providing a baseline for understanding the structural impact of substituent modifications.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of this compound, offering a side-by-side comparison of their solid-state structures.
| Parameter | N-(3-Chloro-4-fluorophenyl)acetamide[2] | N-(3-Chloro-4-hydroxyphenyl)acetamide[3][4] |
| Chemical Formula | C₈H₇ClFNO | C₈H₈ClNO₂ |
| Molecular Weight | 187.60 g/mol | 185.60 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 7.6776 (4) | 14.330 (3) |
| b (Å) | 12.7671 (7) | 14.781 (3) |
| c (Å) | 9.8130 (4) | 3.9992 (8) |
| α (°) | 90 | 90 |
| β (°) | 124.432 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 793.35 (7) | 846.9 (3) |
| Z | 4 | 4 |
| Dihedral Angle (Phenyl-Acetamide) | 5.47 (6)° | 58.61 (7)° |
Experimental Protocols
The determination of the crystal structures for these derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
-
N-(3-Chloro-4-fluorophenyl)acetamide: The synthesis of this compound was not detailed in the provided search results. Crystals suitable for X-ray diffraction were obtained for analysis.
-
N-(3-Chloro-4-hydroxyphenyl)acetamide: This compound was obtained from a commercial source (AmBeed) and used without further purification.[3][4] Single crystals in the form of yellow needles were grown by the slow cooling of a nearly saturated solution of the compound in boiling deionized water.[3][4]
X-ray Data Collection and Structure Refinement
For both derivatives, single-crystal X-ray diffraction data were collected on a Bruker SMART APEXII DUO CCD diffractometer.[2] The crystals were maintained at a low temperature (100 K) during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat.[2]
The structures were solved using direct methods and refined on F² by full-matrix least-squares techniques.[2] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Experimental Workflow
The general workflow for the structural determination of this compound derivatives via X-ray crystallography is depicted below.
Figure 1. General experimental workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Structural Insights and Comparison
The crystallographic data reveals significant conformational differences between the two derivatives. The dihedral angle between the phenyl ring and the acetamide side chain in N-(3-Chloro-4-fluorophenyl)acetamide is only 5.47 (6)°, indicating a relatively planar conformation.[2] In contrast, this angle is a much larger 58.61 (7)° in N-(3-Chloro-4-hydroxyphenyl)acetamide, showing a significantly twisted structure.[3][4][5]
These conformational variations are influenced by the nature of the substituent at the para-position and the resulting intermolecular interactions, such as hydrogen bonding. In the crystal packing of N-(3-Chloro-4-fluorophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds to form chains.[2] For N-(3-Chloro-4-hydroxyphenyl)acetamide, each molecule participates in two hydrogen bonds as a donor (N—H⋯O and O—H⋯O) and two as an acceptor, leading to a more complex three-dimensional network.[4][5] The chlorine atom is not involved in hydrogen bonding in this structure.[4][5]
This comparative analysis underscores the profound impact of subtle chemical modifications on the solid-state conformation and intermolecular interactions of this compound derivatives. Such detailed structural information is invaluable for the rational design of new bioactive molecules with improved efficacy and specificity.
References
Safety Operating Guide
Proper Disposal of N-(3-Chloro-4-methylphenyl)acetamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of N-(3-Chloro-4-methylphenyl)acetamide, a chlorinated aromatic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information, logistical procedures, and a step-by-step disposal plan tailored for research and development settings.
Key Safety and Hazard Information
This compound (CAS No. 7149-79-3) presents several health hazards. There is conflicting information regarding the severity of its acute toxicity, with some sources indicating it is an irritant and potentially harmful if inhaled, ingested, or in contact with skin, while at least one chemical label states it is "Fatal if swallowed". Given this discrepancy, it is imperative to handle this compound with a high degree of caution.
All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 7149-79-3 | Multiple Sources |
| Molecular Formula | C₉H₁₀ClNO | AOBChem SDS |
| Molecular Weight | 183.635 g/mol | AOBChem SDS |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH300: Fatal if swallowed | AOBChem SDS, Chemical Label |
| GHS Precautionary Statements | P261, P305, P351, P338 | AOBChem SDS |
| Signal Word | Warning / Danger | AOBChem SDS / Chemical Label |
Experimental Protocol: Laboratory-Scale Disposal of Solid this compound
This protocol outlines the procedure for the disposal of small quantities of solid this compound waste generated in a laboratory.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Clearly labeled, dedicated hazardous waste container (solid waste) with a secure lid. The container should be compatible with chlorinated organic compounds.
-
Hazardous waste labels as required by your institution and local regulations.
-
Spatula or scoop.
-
Chemical fume hood.
Procedure:
-
Preparation:
-
Ensure you are wearing the required PPE.
-
Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare a designated hazardous waste container for "Solid Chlorinated Organic Waste." The container must be clean, dry, and in good condition.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound" and "CAS: 7149-79-3."
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.
-
Do not mix this waste with other waste streams, especially non-chlorinated waste, unless specifically permitted by your institution's waste management guidelines.[1]
-
-
Container Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies for waste pickup, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
-
Follow all institutional and local regulations for the final disposal of the waste.[2]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling N-(3-Chloro-4-methylphenyl)acetamide
Essential guidance for the safe handling and disposal of N-(3-Chloro-4-methylphenyl)acetamide in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential hazards. This compound is classified as hazardous, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if ingested.[1] Strict adherence to personal protective equipment (PPE) guidelines is paramount to ensure personal safety and prevent accidental exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical fume hood or ventilated enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles | Fully-buttoned laboratory coat | NIOSH-approved N95 or higher respirator if dust is generated |
| Conducting Reactions | Chemical fume hood | Chemical-resistant gloves (e.g., butyl rubber) | Chemical safety goggles and a face shield | Chemical-resistant apron over a laboratory coat | On standby, based on the volatility of reactants and potential for aerosolization |
| Purification (e.g., chromatography) | Chemical fume hood | Chemical-resistant gloves appropriate for solvents used | Chemical safety goggles | Laboratory coat | Recommended if working with volatile solvents outside of a fully contained system |
| Handling Spills | Emergency ventilation | Heavy-duty, chemical-resistant gloves | Chemical splash goggles and a face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Waste Disposal | Designated waste accumulation area | Nitrile or neoprene gloves | Chemical safety goggles | Laboratory coat | Not typically required if waste is properly contained |
Hierarchy of Controls
Effective safety management extends beyond PPE. The hierarchy of controls prioritizes strategies to minimize risk, with PPE as the final line of defense.
Caption: The hierarchy of controls for managing chemical hazards.
Standard Operating Procedure: Handling this compound
Following a detailed, step-by-step workflow is critical for minimizing exposure and ensuring reproducible results.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be disposed of through an approved waste disposal plant.[1][2]
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., filter paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected by environmental health and safety personnel.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
